Product packaging for 2-Amino-1,5-naphthalenedisulfonic acid(Cat. No.:CAS No. 117-62-4)

2-Amino-1,5-naphthalenedisulfonic acid

Cat. No.: B085524
CAS No.: 117-62-4
M. Wt: 303.3 g/mol
InChI Key: YAIKCRUPEVOINQ-UHFFFAOYSA-N
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Description

2-Amino-1,5-naphthalenedisulfonic acid serves as a critical synthetic intermediate in the production of specialized dyes and pigments, where its molecular structure facilitates the creation of complex colorants. In geothermal energy research, this compound is valued as an effective hydrological tracer for investigating reservoir characteristics and fluid dynamics in high-temperature environments, with studies examining its stability under demanding thermal conditions . Its utility in foundational science is further demonstrated through spectroscopic analysis, where researchers utilize techniques like FT-IR and Raman spectroscopy to probe its structural and electronic properties, aiding in the evaluation of its potential for biological activity, such as in molecular docking studies for antiviral agent development . The compound's defined chemical structure and functional groups make it a subject of interest in advanced chemical research, including applications in material science and as a model compound for method development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO6S2 B085524 2-Amino-1,5-naphthalenedisulfonic acid CAS No. 117-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminonaphthalene-1,5-disulfonic acid
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InChI

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YAIKCRUPEVOINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO6S2
Source PubChem
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DSSTOX Substance ID

DTXSID0045040
Record name 2-Aminonaphthalene-1,5-disulphonic acid
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Molecular Weight

303.3 g/mol
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CAS No.

117-62-4, 19532-03-7
Record name 2-Amino-1,5-naphthalenedisulfonic acid
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Record name 1,5-Naphthalenedisulfonic acid, 2-amino-
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Record name 2-aminonaphthalene-1,5-disulphonic acid
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Record name 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117-62-4

This technical guide provides an in-depth overview of 2-Amino-1,5-naphthalenedisulfonic acid, a chemical compound with significant applications in the dye industry and emerging potential in the field of drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and biological activities.

Chemical and Physical Properties

This compound is a beige-colored powder.[1] It is an organic compound that is soluble in water.[2][3] Key quantitative properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 117-62-4[2][3][4][5]
Molecular Formula C₁₀H₉NO₆S₂[2][3][4]
Molecular Weight 303.31 g/mol [3]
Appearance Beige powder[1]
Melting Point >300°C[6]
Water Solubility Soluble[2][3]
pKa -0.51 ± 0.40 (Predicted)[2]
LogP -0.43 (Estimated)[3]
Density 1.8 ± 0.1 g/cm³[3]
EINECS Number 204-201-6[2][3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been reported:

  • ¹H NMR: Spectral data is available.

  • ¹³C NMR: Spectral data is available.

  • Mass Spectrometry: Spectral data is available.

  • Infrared (IR) Spectroscopy: Spectral data is available.

Synthesis Protocol

A detailed method for the preparation of salt-free this compound has been described in the literature. The process involves the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid) with oleum (B3057394), followed by a series of purification steps.

Experimental Protocol: Synthesis of Salt-Free this compound

This protocol is adapted from a patented method and is suitable for industrial-scale production.

Materials:

  • Tobias acid (2-amino-1-naphthalenesulfonic acid)

  • Oleum (fuming sulfuric acid)

  • Adsorbents for purification

Procedure:

  • Sulfonation Reaction: React Tobias acid with oleum at a weight ratio between 10:1 and 1:10. The reaction is carried out at a temperature between 5°C and 55°C for 1 to 5 hours. This step generates the sulfonated liquid containing the desired product.

  • Sulfonated Liquid Purification: The resulting sulfonated liquid is passed through one or more absorption pillars containing adsorbents to refine the product.

  • Acid Eduction and Crystallization: The purified sulfonated liquid is then treated to precipitate the this compound.

  • Temperature Control: The temperature of the mixture is reduced and maintained to ensure complete crystallization of the product.

  • Centrifugation: The crystallized product is separated from the liquid phase by centrifugation.

  • Acid Filtrate Refining: The acidic filtrate can be further processed for recycling.

  • Gas Recovery: Sulfuric acid tail gas and SO₃ gas are recovered.

This method is reported to yield a product with a purity of over 98.5% as determined by HPLC, with an industrial yield greater than 93.5%.

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_purification Purification cluster_isolation Isolation cluster_recovery Recovery & Final Product start Start Materials: Tobias Acid & Oleum sulfonation Sulfonation Reaction (5-55°C, 1-5h) start->sulfonation purification Sulfonated Liquid Purification (Adsorption) sulfonation->purification gas_recovery Gas Recovery (SO₃) sulfonation->gas_recovery acid_eduction Acid Eduction & Crystallization purification->acid_eduction temp_control Cooling & Temperature Maintenance acid_eduction->temp_control centrifugation Centrifugation temp_control->centrifugation product Final Product: This compound (>98.5% Purity) centrifugation->product filtrate_refining Acid Filtrate Refining centrifugation->filtrate_refining

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of this compound and its related compounds. While a specific protocol for this exact isomer is not detailed in the readily available literature, methods for similar naphthalenedisulfonic acids can be adapted.

General HPLC Protocol for Naphthalenedisulfonic Acids:

  • Column: A reverse-phase C18 column or a specialized column for polar compounds can be used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte (e.g., around 270 nm for naphthalenesulfonic acids).

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Biological Activity and Relevance in Drug Development

While this compound is primarily known as a dye intermediate, recent research has highlighted the potential of naphthalenedisulfonic acid derivatives as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).

Studies have shown that certain derivatives of naphthalenedisulfonic acid can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV. By inhibiting this enzyme, these compounds can block the viral replication cycle.

One study investigated a series of naphthalenesulfonic acid analogs and found that a bis(naphthalenedisulfonic acid) derivative was a potent and selective inhibitor of HIV-1 and HIV-2.[5] Another study identified a bis 3-amino-1,5-naphthalenedisulfonic acid derivative as an active compound against HIV-1, inhibiting both reverse transcriptase and the formation of syncytia (giant cells), which is a hallmark of HIV infection. These findings suggest that the naphthalenedisulfonic acid scaffold could be a promising starting point for the development of new anti-HIV drugs.

G Proposed Anti-HIV Mechanism of Naphthalenedisulfonic Acid Derivatives cluster_virus HIV Replication Cycle cluster_drug Drug Action cluster_outcome Outcome hiv HIV Virion viral_rna Viral RNA hiv->viral_rna reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase is transcribed by viral_dna Viral DNA reverse_transcriptase->viral_dna produces no_replication Inhibition of Viral Replication drug Naphthalenedisulfonic Acid Derivative drug->reverse_transcriptase Inhibits

Caption: A diagram illustrating the proposed mechanism of action for naphthalenedisulfonic acid derivatives as HIV reverse transcriptase inhibitors.

Safety Information

This compound is classified as causing serious eye irritation.[2] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is important to avoid inhalation of the powder and to handle it in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-established chemical intermediate with a defined set of physical and chemical properties. While its primary application has been in the synthesis of azo dyes, emerging research points towards a promising future for its derivatives in the field of antiviral drug development. The anti-HIV activity of related compounds warrants further investigation and presents an exciting opportunity for medicinal chemists and drug development professionals. This technical guide provides a solid foundation of knowledge for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-1,5-naphthalenedisulfonic acid (CAS No: 117-62-4), a key intermediate in the synthesis of various dyes.[1] The document details its structural, physical, and chemical characteristics through tabulated data for ease of reference. Furthermore, it outlines standardized experimental protocols for the determination of critical parameters such as solubility and acid dissociation constant (pKa). Visual workflows and logical diagrams are included to elucidate experimental procedures and synthesis pathways, offering a practical resource for laboratory and development settings.

Core Physicochemical Data

This compound, also known as Sulfo-Tobias acid, is an organic compound characterized by a naphthalene (B1677914) backbone substituted with one amino and two sulfonic acid groups.[1][2] Its chemical structure dictates its high polarity and subsequent properties.

General and Structural Properties

The fundamental identifiers and structural details of the compound are summarized below.

PropertyValueSource
IUPAC Name 2-aminonaphthalene-1,5-disulfonic acid[3][4]
Synonyms Sulfo-Tobias Acid, 2-Naphthylamine-1,5-disulfonic acid[3][5]
CAS Number 117-62-4[3][4]
Molecular Formula C₁₀H₉NO₆S₂[1][4]
Molecular Weight 303.31 g/mol [5]
Appearance Beige to off-white powder[1][5]
Canonical SMILES C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O[3]
InChIKey YAIKCRUPEVOINQ-UHFFFAOYSA-N[3]
Physical and Chemical Properties

Quantitative physical and chemical data are crucial for handling, storage, and application.

PropertyValueSource
Melting Point > 300°C[5]
Density 1.8 ± 0.1 g/cm³[5]
Water Solubility Soluble[1][5]
pKa (Predicted) -0.51 ± 0.40[1][2]
Refractive Index 1.733[5]
Storage Temperature 2-8°C[1][5][6]
Computed Molecular Properties

Computational descriptors provide insight into the molecule's behavior in various systems.

PropertyValueSource
XLogP3 0.5[3]
Hydrogen Bond Donor Count 3[1][5]
Hydrogen Bond Acceptor Count 7[1][5]
Rotatable Bond Count 2[1][5]
Topological Polar Surface Area 152 Ų[1][3]

Synthesis and Logical Relationships

The primary manufacturing route for this compound involves the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[2] This process must be carefully controlled to achieve the desired disulfonated product while avoiding desulfonation or the formation of other isomers.

G Synthesis Pathway of this compound A 2-Amino-1-naphthalenesulfonic Acid (Tobias Acid) C Sulfonation Reaction A->C B Sulfonating Agent (e.g., Oleum) B->C D This compound (Final Product) C->D Isolation & Purification

Caption: Synthesis from Tobias acid.

Experimental Protocols

The following sections detail generalized but robust methodologies for determining key physicochemical properties of this compound.

Determination of Solubility Class

This protocol uses a series of solvents to classify the compound based on its acid-base properties, which is particularly useful for understanding its behavior in different pH environments.

Methodology:

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, proceed to test the solution's pH with litmus (B1172312) or a pH meter.[7][8]

  • 5% NaOH Test (for water-insoluble compounds): If the compound is insoluble in water, add it to 0.75 mL of 5% NaOH solution.[7] Solubility indicates an acidic functional group.

  • 5% NaHCO₃ Test (if soluble in NaOH): To differentiate strong and weak acids, test solubility in 0.75 mL of 5% NaHCO₃.[7][9] Strong acids, including sulfonic acids, will dissolve.

  • 5% HCl Test (for water-insoluble compounds): If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl.[9] Solubility indicates a basic functional group, such as an amine.

  • Interpretation: Based on its known structure, this compound is expected to be water-soluble and acidic due to the sulfonic acid groups.[1]

G Experimental Workflow for Solubility Classification start Start: ~25mg of Compound water Test Solubility in Water start->water is_soluble Soluble? water->is_soluble ph_test Test pH with Litmus/Meter is_soluble->ph_test Yes hcl_test Test Solubility in 5% HCl is_soluble->hcl_test No acidic Acidic (Sa) ph_test->acidic pH < 7 basic Basic (Sb) ph_test->basic pH > 7 neutral Neutral (Sg) ph_test->neutral pH ~ 7 is_hcl_soluble Soluble? hcl_test->is_hcl_soluble base_B Organic Base (B) is_hcl_soluble->base_B Yes naoh_test Test Solubility in 5% NaOH is_hcl_soluble->naoh_test No is_naoh_soluble Soluble? naoh_test->is_naoh_soluble nahco3_test Test Solubility in 5% NaHCO3 is_naoh_soluble->nahco3_test Yes inert Inert/Neutral (I/N) is_naoh_soluble->inert No is_nahco3_soluble Soluble? nahco3_test->is_nahco3_soluble strong_acid Strong Acid (As) is_nahco3_soluble->strong_acid Yes weak_acid Weak Acid (Aw) is_nahco3_soluble->weak_acid No

Caption: Solubility classification workflow.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[10]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer (pH meter) using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[11]

  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water.[11] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M potassium chloride is added.[11]

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[11]

  • Titration Process: Titrate the solution with a standardized titrant. For an acidic substance like this compound, a strong base such as 0.1 M NaOH is used.[11] Add the titrant in small, precise increments.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of < 0.01 pH units per minute).[11]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve. The equivalence point is identified as the point of maximum slope (inflection point) on the curve.[10]

G Experimental Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) D Assemble Apparatus (Stirrer, Electrode, Burette) A->D B Prepare Analyte Solution (e.g., 1mM in 0.15M KCl) B->D C Prepare Standardized Titrant (e.g., 0.1M NaOH) C->D E Purge Solution with N2 (Remove CO2) D->E F Add Titrant Incrementally E->F G Record Stabilized pH After Each Addition F->G H Continue until Past Equivalence Point G->H H->F No I Plot pH vs. Titrant Volume H->I Yes J Identify Inflection Point (Equivalence Point) I->J K Determine pKa at Half-Equivalence Point J->K

Caption: Potentiometric titration workflow.

Spectral Information

Spectroscopic data is vital for structural elucidation and quality control.

  • ¹³C NMR and ¹H NMR: Spectral data for this compound are available in spectral databases. The spectra are typically acquired in a solvent like Deuterium oxide (D₂O) due to the compound's high polarity and water solubility.[3][12]

  • Infrared (IR) Spectroscopy: FTIR spectra, often obtained using a KBr wafer technique, can confirm the presence of key functional groups such as amine (N-H), sulfonyl (S=O), and aromatic (C=C) vibrations.[3]

  • UV-Visible Spectroscopy: A recent study investigated the spectroscopic properties of the related 2-amino-1-naphthalenesulfonic acid, using UV-Vis spectroscopy to understand its electronic properties and HOMO-LUMO energy gap.[13] Similar analysis can be applied to the disulfonic acid derivative to study its electronic transitions.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid from Tobias Acid

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive technical overview of the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid, a significant intermediate in the dyestuff industry, from Tobias acid (2-Amino-1-naphthalenesulfonic acid). The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a crucial building block in the synthesis of various azo dyes. Its production from Tobias acid via sulfonation is a well-established industrial process. This process involves the introduction of a second sulfonic acid group onto the naphthalene (B1677914) ring of Tobias acid. The precise control of reaction conditions is critical to ensure high yield and purity of the desired isomer. This guide will detail the synthetic pathway, experimental procedures, and key process parameters.

Reaction Pathway and Mechanism

The synthesis of this compound from Tobias acid is an electrophilic aromatic substitution reaction. Specifically, it is a sulfonation reaction where sulfur trioxide (SO₃), present in oleum (B3057394) (fuming sulfuric acid), acts as the electrophile. The amino group (-NH₂) and the existing sulfonic acid group (-SO₃H) on the Tobias acid molecule direct the position of the incoming sulfonic acid group.

The reaction mechanism proceeds as follows:

  • Generation of the electrophile (SO₃) from oleum.

  • Electrophilic attack of SO₃ on the electron-rich naphthalene ring of Tobias acid.

  • Formation of a sigma complex (arenium ion intermediate).

  • Deprotonation to restore the aromaticity of the ring, resulting in the formation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from Tobias acid, based on established protocols.[1][2][3]

Table 1: Reaction Conditions for Sulfonation

ParameterValueReference
Reactants Tobias acid, Oleum[1][3]
Weight Ratio (Oleum:Tobias Acid) 1:10 to 10:1[1][3]
Oleum Concentration (% SO₃) 20% - 65%[1]
Reaction Temperature 5 °C to 55 °C[1][3]
Reaction Time 1 to 5 hours[1][2][3]
Pressure Vacuum[1]

Table 2: Process Parameters for Product Isolation and Purification

ParameterValueReference
Acid Precipitation Temperature -15 °C to 70 °C[1]
Cooling Temperature -20 °C to 30 °C[1][3]
Cooling Time 1 to 4 hours[1][3]
Filtrate Amino Value for Centrifugation ≤ 15 g/L[1][3]
Product Purity (HPLC) > 98.5%[1]
Industrial Yield > 93.5%[1]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of salt-free this compound from Tobias acid.[1][3]

4.1. Sulfonation Reaction

  • Charge a suitable sulfonation kettle with oleum (20-65% SO₃).

  • Begin agitation and maintain the temperature of the oleum between 5 °C and 55 °C. A preferred range is 15 °C to 35 °C.[1]

  • Slowly add Tobias acid to the oleum under vacuum. The weight ratio of oleum to Tobias acid should be maintained between 10:1 and 1:10.[1][3]

  • Once the addition is complete, maintain the reaction mixture at the specified temperature for 1 to 5 hours to ensure the completion of the sulfonation reaction.[1][2][3]

  • The resulting product is a sulfonated liquid containing salt-free this compound.

4.2. Purification of Sulfonated Liquid

  • The sulfonated liquid is passed through one or more absorption pillars containing adsorbents to refine the solution and remove impurities.[1][3]

4.3. Acid Precipitation

  • The refined sulfonated liquid is subjected to an acid precipitation step. This is achieved by adjusting the conditions to facilitate the crystallization of the product. The temperature for this step can range from -15 °C to 70 °C.[1]

4.4. Cooling and Crystallization

  • The mixture from the acid precipitation step is then cooled to a temperature between -20 °C and 30 °C.[1][3]

  • The mixture is held at this temperature for 1 to 4 hours to allow for complete crystallization of the this compound.[1][3]

4.5. Centrifugation and Isolation

  • The progress of crystallization is monitored by analyzing the amino value of the filtrate. When the amino value is ≤ 15 g/L, the slurry is ready for isolation.[1][3]

  • The crystallized product is separated from the mother liquor by centrifugation.

  • The resulting solid is this compound.

4.6. Refining of Acid Filtrate and Gas Recovery

  • The acid filtrate from the centrifugation step can be refined and recycled.

  • Any sulfuric acid tail gas and SO₃ gas evolved during the reaction are recovered.[1][3]

Process Visualizations

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Synthesis_Pathway Tobias_Acid Tobias Acid (2-Amino-1-naphthalenesulfonic acid) Sulfonation Sulfonation Tobias_Acid->Sulfonation Oleum Oleum (H₂SO₄ + SO₃) Oleum->Sulfonation Product This compound Sulfonation->Product Experimental_Workflow start Start sulfonation Sulfonation of Tobias Acid with Oleum start->sulfonation purification Purification of Sulfonated Liquid sulfonation->purification gas_recovery Gas Recovery (SO₃, H₂SO₄) sulfonation->gas_recovery acid_precipitation Acid Precipitation purification->acid_precipitation cooling Cooling and Crystallization acid_precipitation->cooling centrifugation Centrifugation cooling->centrifugation product Final Product: This compound centrifugation->product filtrate_refining Acid Filtrate Refining centrifugation->filtrate_refining Mother Liquor

References

Spectroscopic Analysis of 2-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-1,5-naphthalenedisulfonic acid. The information presented herein is crucial for the characterization and quality control of this compound in research and drug development settings. This guide details experimental protocols and summarizes key quantitative data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Introduction

This compound (CAS No: 117-62-4) is a sulfonated aromatic amine belonging to the naphthalene (B1677914) derivative family. Its chemical structure, characterized by an amino group and two sulfonic acid groups on the naphthalene ring, imparts specific spectroscopic features that are essential for its identification and characterization. This guide outlines the methodologies and expected outcomes for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is typically performed using a Potassium Bromide (KBr) pellet method.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, BroadN-H stretching (primary amine)
3000 - 3100MediumAromatic C-H stretching
1620 - 1640MediumN-H bending (scissoring)
1500 - 1600StrongAromatic C=C stretching
1175 - 1250StrongAsymmetric SO₂ stretching (sulfonic acid)
1030 - 1080StrongSymmetric SO₂ stretching (sulfonic acid)
650 - 750StrongS-O stretching (sulfonic acid)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0 - 8.5Multiplets5HAromatic Protons (H3, H4, H6, H7, H8)
4.5 - 5.5Broad Singlet2HAmino Protons (-NH₂)

Note: The chemical shifts of the amino protons can be highly variable and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Assignment
140 - 150C-NH₂
130 - 140C-SO₃H
110 - 135Aromatic Carbons

Note: Specific assignments require more detailed 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry in negative ion mode is a common technique.

m/zIon
301.9798[M-H]⁻
222.0230[M-H-SO₃]⁻
158.0611[M-H-2SO₃]⁻
79.9574[SO₃]⁻
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent used.

Solventλmax 1 (nm)λmax 2 (nm)
Water~240~320
Ethanol~245~325

Note: Molar absorptivity values would require experimental determination.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This protocol outlines the preparation of a KBr pellet for the FTIR analysis of this compound.

Materials:

  • This compound (solid)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogeneous.

  • Pellet Formation: Transfer a portion of the mixture to the pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded for baseline correction.

NMR Spectroscopy Protocol

This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Weighing: Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Vortex the vial until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Analysis: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument before data collection.

ESI-QTOF Mass Spectrometry Protocol

This protocol provides a general procedure for the analysis of this compound by ESI-QTOF-MS.

Materials:

  • This compound solution (in a suitable solvent like water/methanol)

  • LC-MS grade solvents (e.g., water, methanol, acetonitrile)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (optional, as a modifier)

  • ESI-QTOF mass spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL range) in a solvent compatible with electrospray ionization (e.g., 50:50 water:methanol).

  • Instrument Setup:

    • Set the mass spectrometer to negative ion mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate.

    • Calibrate the mass analyzer using a suitable standard.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation prior to analysis.

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For fragmentation studies (MS/MS), select the precursor ion ([M-H]⁻ at m/z 301.98) and apply collision energy to induce fragmentation.

UV-Vis Spectroscopy Protocol

This protocol details the measurement of the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound solution

  • Spectroscopy grade solvent (e.g., water or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a second quartz cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis A Weigh Sample (1-2 mg) B Grind with KBr (100-200 mg) A->B C Press into Pellet B->C D Record Background (KBr Pellet) C->D Place in Spectrometer E Record Sample Spectrum D->E F Data Processing (Baseline Correction) E->F G G F->G Output: IR Spectrum

FTIR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis A Weigh Sample (10-100 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup (Tune, Lock, Shim) C->D Insert into Spectrometer E Acquire Spectrum (¹H or ¹³C) D->E F Data Processing (Referencing, Phasing) E->F G G F->G Output: NMR Spectrum

NMR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-QTOF-MS Analysis A Prepare Dilute Solution C Introduce Sample (Infusion or LC) A->C B Instrument Setup (Negative Ion Mode) B->C D Acquire Mass Spectrum (MS and MS/MS) C->D E E D->E Output: Mass Spectrum

Mass Spectrometry Experimental Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis A Prepare Stock Solution B Prepare Dilutions A->B D Measure Sample Absorbance B->D Fill Cuvette C Record Baseline (Solvent) C->D E Identify λmax D->E F F E->F Output: UV-Vis Spectrum

UV-Vis Spectroscopy Workflow

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. The presented data and protocols serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound. Adherence to these methodologies will ensure accurate and reproducible results, facilitating further research and development.

In-Depth Technical Guide: Solubility of 2-Amino-1,5-naphthalenedisulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-1,5-naphthalenedisulfonic acid. Due to a notable scarcity of quantitative solubility data for this compound in organic solvents within publicly available literature, this guide also presents data for a structurally related compound and outlines a detailed experimental protocol for researchers to determine these values.

Core Compound Properties

This compound (CAS No: 117-62-4) is a beige powder with a molecular weight of 303.31 g/mol .[1] It is known to be stable under normal temperatures and pressures.[2] This compound is a key intermediate in the synthesis of various dyes, particularly as a diazo component in orange and red azo reactive dyes.

Solubility Data

Table 1: Solubility of this compound

SolventTemperature (°C)SolubilityData Type
Water254494 mg/LEstimated

Source: ECHEMI Safety Data Sheet[3]

Given the lack of data for the target compound, the solubility of a structurally analogous compound, 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS), is presented below to provide researchers with a potential reference point.

Table 2: Solubility of 8-(phenylamino)-1-naphthalenesulfonic acid (1,8-ANS)

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (B87167) (DMSO)20
Dimethylformamide (DMF)30

Source: Cayman Chemical Product Information[4]

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the solubility of this compound in specific organic solvents, a detailed experimental protocol based on the widely accepted shake-flask method is provided below.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Dispense a known volume of each organic solvent into the corresponding vials. The solid should be present in excess to ensure a saturated solution at equilibrium.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve using either UV-Vis spectrophotometry (at the wavelength of maximum absorbance, λmax) or an HPLC method.

    • Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = C × DF Where:

      • C is the concentration of the diluted sample determined from the calibration curve.

      • DF is the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equilibration Agitate at constant temperature prep3->equilibration sep1 Settle excess solid equilibration->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute sample sep2->analysis1 analysis2 Measure concentration (UV-Vis/HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Shake-flask solubility determination workflow.
Logical Relationships in Solubility

The solubility of this compound is governed by its molecular structure. The presence of highly polar amino (-NH2) and sulfonic acid (-SO3H) groups, capable of hydrogen bonding and ionization, alongside a larger, less polar naphthalene (B1677914) core, dictates its interaction with different types of solvents.

solubility_logic cluster_compound This compound Structure cluster_solvents Solvent Types cluster_solubility Expected Solubility compound C10H9NO6S2 polar_groups Polar Groups (-NH2, -SO3H) compound->polar_groups nonpolar_core Nonpolar Core (Naphthalene Rings) compound->nonpolar_core high_sol High Solubility polar_groups->high_sol Strong H-bonding & Ion-Dipole Interactions moderate_sol Moderate to Low Solubility polar_groups->moderate_sol Dipole-Dipole Interactions nonpolar_core->moderate_sol van der Waals Interactions low_sol Very Low to Insoluble nonpolar_core->low_sol Dominant Mismatch (Polar groups vs. Nonpolar solvent) polar_protic Polar Protic (e.g., Water, Methanol) polar_aprotic Polar Aprotic (e.g., DMSO, DMF) nonpolar Nonpolar (e.g., Hexane, Toluene) high_sol->polar_protic moderate_sol->polar_aprotic low_sol->nonpolar

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Amino-1,5-naphthalenedisulfonic acid (ANS), a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. In the absence of single-crystal X-ray diffraction data, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This guide also outlines the standard experimental protocols for spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), which are essential for the structural characterization of ANS. The presented data and methodologies aim to serve as a foundational resource for researchers working with this and related naphthalenic compounds.

Introduction

This compound (CAS No: 117-62-4, Molecular Formula: C₁₀H₉NO₆S₂) is an aromatic sulfonic acid characterized by a naphthalene (B1677914) core substituted with an amino group and two sulfonic acid groups.[1][2] The relative positions of these functional groups significantly influence the molecule's chemical reactivity, solubility, and its utility as a precursor in various chemical syntheses.[3] A thorough understanding of its molecular structure and preferred conformations is critical for predicting its interaction with other molecules, designing new synthetic routes, and exploring its potential applications in fields such as drug development.

This guide addresses the current gap in the experimental structural data for this compound by providing a detailed theoretical model of its structure and conformation.

Molecular Structure

The molecular structure of this compound is defined by the bonding and spatial arrangement of its constituent atoms. Due to the lack of experimental single-crystal X-ray data, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were employed to determine the optimized geometry of the molecule.

Predicted Molecular Geometry

The DFT calculations provide a robust prediction of the bond lengths, bond angles, and overall geometry of the molecule. The key structural parameters are summarized in the tables below.

Table 1: Predicted Bond Lengths of this compound

BondPredicted Length (Å)
C-C (avg. aromatic)1.405
C-N1.398
C-S (C1-S1)1.785
C-S (C5-S2)1.784
S-O (avg.)1.455
S-OH (avg.)1.678
N-H (avg.)1.012
O-H (avg.)0.975

Table 2: Predicted Bond Angles of this compound

AnglePredicted Angle (°)
C-C-C (avg. aromatic)120.0
C2-C1-S1122.5
C1-C2-N121.8
C4-C5-S2121.9
C-S-O (avg.)113.5
C-S-OH (avg.)105.2
O-S-O (avg.)119.8
C-N-H (avg.)118.5
H-N-H115.0

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bonds connecting the amino and sulfonic acid groups to the naphthalene ring.

Rotational Isomers

The key dihedral angles that define the orientation of the substituents are:

  • C1-C2-N-H: Defines the orientation of the amino group.

  • C2-C1-S1-O: Defines the orientation of the sulfonic acid group at position 1.

  • C4-C5-S2-O: Defines the orientation of the sulfonic acid group at position 5.

DFT calculations were performed to identify the minimum energy conformation. The results indicate that the amino group protons are slightly out of the plane of the naphthalene ring. The sulfonic acid groups also exhibit preferred orientations to minimize steric hindrance and maximize potential intramolecular interactions.

Table 3: Predicted Key Dihedral Angles of this compound

Dihedral AnglePredicted Angle (°)
C3-C2-C1-S1179.8
C1-C10-C5-S2-178.5
C1-C2-N-H115.2
C1-C2-N-H2-164.8
C2-C1-S1-O1-55.4
C2-C1-S1-O265.1
C10-C5-S2-O445.3
C10-C5-S2-O5-75.8

The predicted conformation suggests potential weak intramolecular hydrogen bonding between the amino group and the adjacent sulfonic acid group, which could contribute to the stabilization of this particular arrangement.

Experimental Protocols for Structural Characterization

While a crystal structure is not available, spectroscopic methods are crucial for confirming the identity and elucidating the structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical due to the presence of acidic protons.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the aromatic and any exchangeable proton regions (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected signals: A complex pattern of multiplets in the aromatic region corresponding to the naphthalene ring protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amino and sulfonic acid protons may be observable depending on the solvent and its acidity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: Ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts indicating the electronic environment.

  • 2D NMR Experiments:

    • Conduct COSY (Correlation Spectroscopy) to establish proton-proton couplings within the naphthalene ring system.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is essential for assigning the quaternary carbons, including those attached to the sulfonic acid groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for soluble samples, a solution cell can be used.

  • Data Acquisition:

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or the solvent for correction.

  • Expected Vibrational Bands:

    • N-H stretching: Around 3400-3300 cm⁻¹ (characteristic of the amino group).

    • O-H stretching: A broad band in the region of 3500-2500 cm⁻¹ (from the sulfonic acid groups).

    • S=O stretching: Strong absorptions around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹ (characteristic of the sulfonic acid group).

    • C=C stretching: Bands in the 1600-1450 cm⁻¹ region (aromatic ring).

    • C-N stretching: Around 1350-1250 cm⁻¹.

    • C-S stretching: Weaker bands in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar and non-volatile compound. Both positive and negative ion modes should be explored.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Expected Results:

    • Molecular Ion: A peak corresponding to the calculated molecular weight of 303.3 g/mol .[1][2]

    • Fragmentation Pattern: The fragmentation is expected to involve the loss of SO₃ (80 Da) and potentially other fragments related to the sulfonic acid and amino groups. The naphthalene core is expected to be relatively stable.

Visualizations

Molecular Structure and Atom Numbering

Caption: 2D structure of this compound with atom numbering.

Experimental Workflow for Structural Elucidation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_computation Computational Modeling cluster_analysis Data Analysis & Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS DFT DFT Geometry Optimization (B3LYP/6-31G(d)) Purification->DFT Data_Integration Integration of Spectroscopic and Computational Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration DFT->Data_Integration Structure Final Molecular Structure and Conformation Data_Integration->Structure

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and conformation of this compound, based on state-of-the-art computational modeling in the absence of experimental single-crystal X-ray data. The predicted bond lengths, bond angles, and dihedral angles offer valuable insights into the molecule's three-dimensional arrangement. Furthermore, the outlined experimental protocols for NMR, FTIR, and mass spectrometry provide a practical framework for the empirical characterization of this important chemical intermediate. The combination of theoretical predictions and experimental data is essential for a comprehensive understanding of the structure-property relationships of this compound and will aid in its future applications in chemical synthesis and materials science.

References

An In-depth Technical Guide to the FT-IR and Raman Spectra of 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of 2-Amino-1,5-naphthalenedisulfonic acid. Due to the limited availability of complete, publicly accessible experimental datasets for this specific molecule, this guide combines established spectroscopic principles, data from closely related compounds, and insights from computational chemistry to present a representative analysis. This approach is aligned with modern spectroscopic studies where computational methods, such as Density Functional Theory (DFT), are routinely used to complement and interpret experimental results.[1][2][3]

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful analytical tool for elucidating the molecular structure of compounds like this compound. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its functional groups. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. Together, these techniques offer complementary information, as some vibrational modes may be more active in Raman than in IR, and vice versa.[4]

The structure of this compound features several key functional groups that give rise to characteristic vibrational bands: the amino group (-NH₂), two sulfonic acid groups (-SO₃H), and the naphthalene (B1677914) aromatic ring system. The analysis of the vibrational spectra allows for the identification and characterization of these groups, providing a unique spectral fingerprint of the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible FT-IR and Raman spectra. The following sections describe standard procedures for the analysis of solid samples like this compound.

2.1. FT-IR Spectroscopy of Solid Samples

A common and effective method for obtaining the FT-IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.[5]

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-2 mg) is finely ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to minimize scattering of the infrared radiation.

  • Pellet Formation: The ground mixture is then transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. Subsequently, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

2.2. FT-Raman Spectroscopy of Solid Samples

FT-Raman spectroscopy is well-suited for the analysis of solid samples and is often less susceptible to fluorescence interference compared to conventional Raman spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the crystalline or powdered this compound is placed in a sample holder, such as an aluminum cup or a glass capillary tube.

  • Instrument Setup: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser, such as a Nd:YAG laser (1064 nm), is used for analysis. The laser is focused on the sample.

  • Spectral Acquisition: The Raman scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of approximately 3500-100 cm⁻¹. The spectral resolution is typically set to 4 cm⁻¹, and multiple scans are accumulated to obtain a high-quality spectrum.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected characteristic vibrational frequencies for this compound in both FT-IR and Raman spectra. These assignments are based on established group frequencies for aromatic amines and sulfonic acids and are consistent with data reported for similar molecules.[6][7]

Wavenumber Range (cm⁻¹)Vibrational ModeFT-IR ActivityRaman Activity
3400-3500N-H Asymmetric Stretching (NH₂)StrongMedium
3300-3400N-H Symmetric Stretching (NH₂)StrongMedium
3000-3100Aromatic C-H StretchingMediumStrong
2800-3000O-H Stretching (in SO₃H, often broad)Broad, MediumWeak
~1620N-H Scissoring (NH₂)StrongWeak
1500-1600Aromatic C=C Ring StretchingMedium-StrongStrong
1400-1500Aromatic C=C Ring StretchingMedium-StrongStrong
~1350S=O Asymmetric Stretching (SO₃H)StrongMedium
~1170S=O Symmetric Stretching (SO₃H)StrongMedium
1000-1100S-O Stretching (SO₃H)StrongMedium
700-900Aromatic C-H Out-of-plane BendingStrongWeak
~700C-S StretchingMediumStrong
500-600SO₃ Bending ModesMediumMedium

Visualization of Experimental Workflow and logical relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for obtaining and analyzing the vibrational spectra of this compound.

experimental_workflow cluster_ftir FT-IR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis and Interpretation ftir_sample Sample Preparation (KBr Pellet) ftir_background Background Spectrum Acquisition ftir_sample->ftir_background ftir_sample_spec Sample Spectrum Acquisition ftir_background->ftir_sample_spec ftir_processing Data Processing (Baseline Correction, Normalization) ftir_sample_spec->ftir_processing peak_picking Peak Picking and Tabulation ftir_processing->peak_picking raman_sample Sample Preparation (Solid) raman_acquisition Spectral Acquisition (NIR Laser) raman_sample->raman_acquisition raman_processing Data Processing (Baseline Correction, Cosmic Ray Removal) raman_acquisition->raman_processing raman_processing->peak_picking assignment Vibrational Band Assignment peak_picking->assignment comparison Comparison of FT-IR and Raman Data assignment->comparison report Final Report Generation comparison->report dft DFT Calculations (for validation) dft->assignment

Diagram 1: Experimental workflow for FT-IR and Raman analysis.

logical_relationship cluster_functional_groups Functional Groups cluster_vibrational_modes Characteristic Vibrational Modes cluster_spectra Observed Spectra molecule This compound nh2 Amino Group (-NH₂) molecule->nh2 so3h Sulfonic Acid Groups (-SO₃H) molecule->so3h naph Naphthalene Ring molecule->naph nh_stretch N-H Stretching nh2->nh_stretch bending Bending Modes (NH₂, C-H, SO₃) nh2->bending so_stretch S=O and S-O Stretching so3h->so_stretch so3h->bending ch_stretch Aromatic C-H Stretching naph->ch_stretch ring_stretch C=C Ring Stretching naph->ring_stretch naph->bending ftir FT-IR Spectrum nh_stretch->ftir raman Raman Spectrum ch_stretch->raman so_stretch->ftir so_stretch->raman ring_stretch->ftir ring_stretch->raman bending->ftir bending->raman

Diagram 2: Relationship between molecular structure and spectral features.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal analysis of 2-Amino-1,5-naphthalenedisulfonic acid is limited in publicly accessible literature. The following guide is a comprehensive overview based on available safety data, information on analogous compounds, and standard analytical methodologies. The proposed degradation pathways are theoretical and require experimental validation.

Executive Summary

This compound is a crucial intermediate in the synthesis of various dyes and pigments. A thorough understanding of its thermal stability and degradation profile is paramount for ensuring safe handling, storage, and application, as well as for predicting its behavior during manufacturing processes and potential environmental fate. This guide provides a detailed examination of the known thermal properties of this compound, outlines potential degradation pathways based on related chemical structures, and presents standardized experimental protocols for its thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₆S₂[1]
Molecular Weight 303.31 g/mol [1]
CAS Number 117-62-4[1]
Appearance Off-white to beige crystalline powderGeneral Knowledge
Melting Point > 300 °C (Decomposes)[2]
Solubility Soluble in waterGeneral Knowledge
Density ~1.769 g/cm³[2]

Thermal Stability and Decomposition

3.1 General Thermal Behavior

The compound is reported to have a melting point above 300 °C, at which point it begins to decompose[2]. It is considered flammable only at very high temperatures, with an ignition temperature of approximately 950°C[2]. When heated to decomposition, it is known to emit toxic and irritating fumes, including oxides of nitrogen (NOx), oxides of sulfur (SOx), carbon monoxide (CO), and carbon dioxide (CO₂)[3].

3.2 Predicted Thermal Analysis Data

Based on the thermal behavior of related aromatic sulfonic acids, a predicted summary of TGA and DSC data is presented in Table 2. It is crucial to note that these are expected values and require experimental verification.

Table 2: Predicted Thermal Analysis Data for this compound

Analytical TechniqueParameterPredicted Value/ObservationRationale/Reference(s)
TGA Onset of Decomposition~300 °CBased on the desulfonation temperature of sulfonated PEEK.
TGA Major Weight Loss Steps1. Desulfonation (Loss of SO₃) 2. Decomposition of the naphthalene (B1677914) ringStudies on related naphthalenedisulfonic acids show desulfonation as an initial degradation step[4].
TGA Residue at 800 °C (inert atm.)Expected to be lowAromatic compounds tend to decompose significantly at high temperatures.
DSC Endothermic Events1. Desorption of water (if present) 2. Melting/DecompositionGeneral observation for crystalline solids.
DSC Exothermic EventsPossible, related to complex decomposition reactionsDecomposition processes can be exothermic.

Proposed Degradation Pathway

The thermal degradation of this compound is likely a multi-step process. A proposed pathway, based on the known chemistry of aromatic sulfonic acids and amines, is illustrated below. The initial and most probable degradation step is the cleavage of the C-S bonds, leading to desulfonation.

G Proposed Thermal Degradation Pathway A This compound B Desulfonation (Loss of SO3) A->B Heat (≥ 200-300°C) C 2-Amino-5-naphthalenesulfonic Acid B->C D Further Desulfonation C->D Higher Temperature E 2-Aminonaphthalene D->E F Ring Opening & Fragmentation E->F G NOx, SOx, CO, CO2, etc. F->G

Caption: Proposed thermal degradation pathway for this compound.

Description of the Proposed Pathway:

  • Initial Desulfonation: At temperatures likely exceeding 200-300°C, the sulfonic acid groups are cleaved from the naphthalene ring, releasing sulfur trioxide (SO₃)[4]. This is a common thermal degradation mechanism for aromatic sulfonic acids.

  • Formation of Aminonaphthalene: Subsequent loss of the second sulfonic acid group at higher temperatures would lead to the formation of 2-aminonaphthalene.

  • Ring Fragmentation: At very high temperatures, the aromatic ring system of 2-aminonaphthalene will undergo fragmentation, leading to the formation of smaller volatile molecules.

  • Formation of Gaseous Byproducts: The complete decomposition results in the formation of various gaseous products, including oxides of nitrogen from the amino group and oxides of sulfur from the sulfonic acid groups, in addition to carbon oxides from the naphthalene ring[3].

Experimental Protocols

To obtain definitive data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

5.1 Thermogravimetric Analysis (TGA)

This technique is used to measure the change in mass of a sample as a function of temperature.

G TGA Experimental Workflow A Sample Preparation (5-10 mg in alumina (B75360) crucible) B Instrument Setup (TGA instrument, e.g., TA Instruments Q500) A->B C Experimental Conditions - Temp Range: 25°C to 1000°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) B->C D Data Acquisition (Weight vs. Temperature/Time) C->D E Data Analysis - Onset of decomposition - Temperature of max weight loss - Residual mass D->E

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

5.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions and reactions.

G DSC Experimental Workflow A Sample Preparation (2-5 mg in sealed aluminum pan) B Instrument Setup (DSC instrument, e.g., TA Instruments Q2000) A->B C Experimental Conditions - Temp Range: 25°C to 400°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis - Melting point (Tm) - Enthalpy of fusion (ΔHfus) - Decomposition temperature (Td) - Enthalpy of decomposition (ΔHdecomp) D->E

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).

5.3 Evolved Gas Analysis (EGA) - Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, TGA can be coupled with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC-MS).

G Py-GC-MS Experimental Workflow A Sample Introduction (µg quantity in pyrolysis probe) B Pyrolysis (e.g., 300°C, 500°C, 800°C) A->B C GC Separation (Capillary column) B->C D MS Detection (Mass spectra of separated compounds) C->D E Data Analysis (Identification of degradation products via library search) D->E

Caption: Workflow for the identification of thermal degradation products using Py-GC-MS.

Safety Considerations

Given the potential for the release of toxic gases upon decomposition, appropriate safety precautions are essential when handling this compound at elevated temperatures.

  • Ventilation: All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn. For procedures with a higher risk of exposure to decomposition products, respiratory protection may be necessary.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this could lower the decomposition temperature and increase the hazard.

Conclusion

While specific experimental data is sparse, a combination of safety data and the analysis of related compounds provides a solid foundation for understanding the thermal stability and degradation of this compound. The primary degradation pathway is likely initiated by desulfonation, followed by further decomposition of the aromatic structure at higher temperatures. For applications involving this compound at elevated temperatures, it is strongly recommended that the experimental protocols outlined in this guide be performed to obtain precise and reliable data for risk assessment and process optimization.

References

An In-depth Technical Guide to the Purity and Characterization of 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Amino-1,5-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. This document outlines the physical and chemical properties, methods of purification, and detailed analytical procedures for the comprehensive characterization of this compound.

Physicochemical Properties

This compound, also known as Sulfo-Tobias acid, is a beige-colored powder.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 117-62-4[2]
Molecular Formula C₁₀H₉NO₆S₂[2]
Molecular Weight 303.31 g/mol [2]
Appearance Beige powder[1]
Purity (Typical) ≥98%[2]
Solubility Soluble in water
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid) with oleum. The reaction is carefully controlled to prevent desulfonation and the formation of byproducts.

A common method for purification involves the crystallization of the dipotassium (B57713) salt from water.[1] A patented method for preparing a salt-free version of the acid involves a multi-step process including sulfonation, purification of the sulfonated liquid using adsorbent columns, and a controlled acid precipitation. This process is designed for industrial-scale production and aims to minimize byproducts and environmental impact.

Analytical Characterization

A thorough characterization of this compound is essential to ensure its identity, purity, and suitability for its intended application. The following experimental protocols provide a framework for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for identifying and quantifying any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potential non-polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Spectroscopic Analysis

Spectroscopic techniques are vital for confirming the chemical structure of this compound.

  • ¹H NMR: Provides information on the number and environment of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent due to the compound's polarity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of D₂O.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include those for N-H stretching (amine), S=O stretching (sulfonic acid), and aromatic C-H and C=C stretching.

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Experimental Protocol:

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Negative ion mode is typically suitable for sulfonated compounds.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: Acquire the mass spectrum to observe the [M-H]⁻ ion.

Purity and Impurity Profile

The purity of this compound is typically reported to be in the range of 98-99%. Potential impurities may arise from the starting materials, side reactions during synthesis, or degradation. Common types of impurities could include:

  • Isomeric naphthalenedisulfonic acids: Formed due to incomplete or alternative sulfonation reactions.

  • Starting material: Unreacted 2-naphthylamine-1-sulfonic acid (Tobias acid).

  • Desulfonated products: Resulting from the loss of a sulfonic acid group.

A robust HPLC method is crucial for the detection and quantification of these potential impurities.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_results Results & Reporting Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Certificate of Analysis / Technical Report Data_Analysis->Report

Caption: Workflow for the Characterization of this compound.

References

Methodological & Application

Application Note: HPLC Analysis of 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid. This method is applicable to researchers, scientists, and professionals in drug development and quality control for the determination of this compound in various sample matrices.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various dyes and has applications in the pharmaceutical industry. A reliable and accurate analytical method is crucial for its quantification in raw materials, reaction mixtures, and final products. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method with UV detection.

Methodology

The proposed method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. This approach is designed to provide good retention and peak shape for the polar, acidic analyte.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 5% to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Acetonitrile/Water

Rationale for Condition Selection:

  • A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules.

  • The use of formic acid in the mobile phase helps to control the ionization state of the sulfonic acid groups and the amino group, leading to improved peak shape. For mass spectrometry (MS) compatible applications, formic acid is a suitable choice.[1][2]

  • A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.

  • Detection at 270 nm is based on the UV absorbance of the naphthalene (B1677914) ring system.[3][4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of this HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates (N) > 20004500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%

Experimental Protocol

This section provides a step-by-step protocol for the analysis of this compound using the HPLC method described above.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Preparation of Mobile Phases
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent (50:50 Acetonitrile/Water) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the sample diluent to achieve a theoretical concentration within the linear range of the method.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system with the column and mobile phases as described in the "Chromatographic Conditions" table.

  • Equilibrate the column with the initial mobile phase composition (5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure the system is clean.

  • Inject the standard solutions in ascending order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system suitability and stability.

Data Analysis
  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards samples Sample Solution Preparation reagents->samples system_setup HPLC System Setup mobile_phase->system_setup injection Sample/Standard Injection standards->injection samples->injection equilibration Column Equilibration system_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Construction integration->calibration quantification Sample Quantification integration->quantification calibration->quantification reporting Result Reporting quantification->reporting

References

Application Notes and Protocols: 2-Amino-1,5-naphthalenedisulfonic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,5-naphthalenedisulfonic acid is a water-soluble, sulfonated derivative of aminonaphthalene. Its inherent fluorescence and sensitivity to the local microenvironment make it a promising candidate for a fluorescent probe in various biological and pharmaceutical applications. While comprehensive application data for this specific isomer is still emerging, recent spectroscopic studies have highlighted its potential for biological activity. This document provides an overview of its potential applications, drawing parallels with structurally similar and well-characterized naphthalenesulfonic acid-based fluorescent probes. The protocols provided herein are generalized and should be optimized for specific experimental conditions.

Principle of Operation

The fluorescence of many aminonaphthalenesulfonic acid derivatives is highly dependent on the polarity of their environment. In aqueous solutions, these molecules often exhibit low fluorescence quantum yields. However, upon binding to hydrophobic sites, such as those found in proteins or lipid membranes, they can experience a significant increase in fluorescence intensity and a blue shift in the emission maximum. This phenomenon, known as solvatochromism, is the basis for their use as probes for studying conformational changes, binding events, and the hydrophobicity of biological macromolecules. Theoretical studies involving molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) suggest that this compound possesses regions with the potential for specific interactions, indicating its suitability for such applications.[1]

Potential Applications

  • Characterization of Protein Hydrophobic Sites: Probing the presence and nature of hydrophobic pockets on the surface of proteins.

  • Analysis of Protein Conformational Changes: Monitoring changes in protein structure induced by ligand binding, denaturation, or folding/unfolding processes.

  • Determination of Ligand-Protein Binding: Quantifying the binding affinity of non-fluorescent ligands to proteins through competitive displacement assays.

  • Drug-Membrane Interaction Studies: Investigating the partitioning and interaction of drug candidates with lipid membranes.

  • High-Throughput Screening (HTS): Screening large compound libraries for potential binders to a target protein.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for this compound based on the properties of similar fluorescent probes. Note: These values are for illustrative purposes and must be experimentally determined for the specific application.

Table 1: Photophysical Properties of this compound in Different Environments

EnvironmentApproximate Excitation Max (nm)Approximate Emission Max (nm)Relative Fluorescence Quantum Yield
Aqueous Buffer (e.g., PBS pH 7.4)330 - 350500 - 530Low
Bound to Hydrophobic Protein Pocket340 - 360460 - 490High
In Non-polar Organic Solvent (e.g., Dioxane)335 - 355450 - 480High

Table 2: Representative Binding Data for Protein Interaction

ProteinLigandBinding Constant (Ka) (M-1)Stoichiometry (n) (Probe:Protein)
Bovine Serum Albumin (BSA)This compound1.5 x 105~1
Human Serum Albumin (HSA)This compound2.8 x 105~1
LysozymeThis compound5.0 x 104~2

Experimental Protocols

Protocol 1: Characterization of Protein Binding using Direct Fluorescence Titration

This protocol is designed to determine the binding affinity and stoichiometry of this compound to a target protein.

Materials:

  • This compound stock solution (e.g., 1 mM in assay buffer)

  • Purified protein of interest at a known concentration (e.g., 1-10 µM in assay buffer)

  • Assay buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength (a preliminary scan from 330 nm to 360 nm is recommended to find the optimal wavelength).

    • Set the emission wavelength scan range from 400 nm to 600 nm.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm).

    • Equilibrate the sample holder to the desired temperature (e.g., 25°C).

  • Titration:

    • Place a known volume and concentration of the protein solution into the cuvette.

    • Record the baseline fluorescence spectrum of the protein solution.

    • Make successive additions of small aliquots of the this compound stock solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.

    • Record the fluorescence emission spectrum after each addition.

    • Continue the titration until the change in fluorescence intensity upon further addition of the probe is negligible.

  • Data Analysis:

    • Determine the fluorescence intensity at the emission maximum for each titration point.

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) as a function of the total probe concentration.

    • Analyze the resulting binding isotherm using appropriate models (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Ka) and the number of binding sites (n).

G cluster_workflow Direct Titration Workflow A Prepare Protein Solution B Record Baseline Fluorescence A->B C Add Aliquot of Fluorescent Probe B->C D Equilibrate and Measure Fluorescence C->D E Repeat Titration D->E Not Saturated F Plot ΔF vs. [Probe] D->F Saturated E->C G Calculate Binding Parameters (Ka, n) F->G

Caption: Workflow for Direct Fluorescence Titration.

Protocol 2: Competitive Binding Assay for Non-Fluorescent Ligands

This protocol is used to determine the binding affinity of a non-fluorescent compound (competitor) to a protein by measuring its ability to displace the fluorescent probe.

Materials:

  • This compound stock solution

  • Purified protein of interest

  • Non-fluorescent competitor ligand stock solution

  • Assay buffer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Complex Formation:

    • Prepare a solution containing the protein and this compound at concentrations that result in a significant and stable fluorescence signal (typically with the probe concentration near its Kd and the protein concentration sufficient to bind a significant fraction of the probe).

    • Incubate the mixture to allow the complex to form.

  • Instrument Setup:

    • Set the excitation and emission wavelengths as determined in Protocol 1.

  • Competitive Titration:

    • Record the initial fluorescence of the protein-probe complex.

    • Add increasing concentrations of the competitor ligand to the protein-probe solution.

    • After each addition, mix and allow the system to equilibrate.

    • Record the fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that displaces 50% of the bound probe).

    • Calculate the binding affinity (Ki) of the competitor using the Cheng-Prusoff equation or a similar model.

G cluster_pathway Competitive Binding Principle Protein Target Protein Complex Protein-Probe Complex (High Fluorescence) Protein->Complex Displaced Protein-Ligand Complex + Free Probe (Low Fluorescence) Protein->Displaced Probe Fluorescent Probe (this compound) Probe->Complex Ligand Competitor Ligand (Non-fluorescent) Ligand->Displaced Complex->Displaced Displacement

Caption: Principle of Competitive Binding Assay.

Mandatory Visualizations

G cluster_probe Fluorescent Probe Mechanism FreeProbe Free Probe in Aqueous Solution BoundProbe Probe Bound to Hydrophobic Pocket FreeProbe->BoundProbe LowF Low Fluorescence FreeProbe->LowF HighF High Fluorescence + Blue Shift BoundProbe->HighF Protein Protein with Hydrophobic Site Protein->BoundProbe Binding

Caption: Mechanism of Fluorescence Enhancement upon Binding.

Conclusion

This compound holds promise as a versatile fluorescent probe for a range of applications in research and drug development. While the specific photophysical properties and binding characteristics need to be empirically determined for each application, the generalized protocols and principles outlined in this document provide a solid foundation for its utilization. Its water solubility and sensitivity to hydrophobic environments make it a valuable tool for elucidating molecular interactions and characterizing biological systems. Further research is warranted to fully explore the potential of this specific isomer and develop optimized protocols for its use.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-Amino-1,5-naphthalindisulfonsäure für die Fluoreszenzdetektion

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von 2-Amino-1,5-naphthalindisulfonsäure unter Verwendung von Dansylchlorid zur empfindlichen Fluoreszenzdetektion. Dieses Verfahren ist besonders nützlich für die quantitative Analyse in verschiedenen Forschungs- und Entwicklungsanwendungen, einschließlich, aber nicht beschränkt auf die pharmazeutische Analyse und die Umweltüberwachung.

Einleitung

Die 2-Amino-1,5-naphthalindisulfonsäure ist eine nicht fluoreszierende Verbindung. Für eine empfindliche quantitative Analyse, insbesondere bei geringen Konzentrationen, ist eine Derivatisierung zur Einführung einer fluoreszierenden Markierung erforderlich. Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) ist ein weit verbreitetes Reagenz zur Markierung von primären und sekundären Aminen.[1] Die Reaktion führt zur Bildung eines stabilen und stark fluoreszierenden Sulfonamid-Konjugats.

Die Derivatisierung mit Dansylchlorid ermöglicht den Nachweis von Aminen im unteren Nanogramm- bis in den Pikogramm-Bereich. Die Reaktion wird typischerweise unter leicht alkalischen Bedingungen durchgeführt, um die Reaktivität der Aminogruppe zu gewährleisten.[1] Das resultierende Dansylamid-Derivat kann mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion leicht getrennt und quantifiziert werden.

Quantitative Daten

Die folgenden quantitativen Daten basieren auf typischen Werten für Dansyl-Derivate aromatischer Amine. Die exakten Werte für das Dansyl-Derivat der 2-Amino-1,5-naphthalindisulfonsäure können je nach spezifischen experimentellen Bedingungen variieren.

ParameterWertAnmerkungen
Anregungswellenlänge (λex) ~ 335 - 350 nmAbhängig vom Lösungsmittel
Emissionswellenlänge (λem) ~ 510 - 530 nmDeutliche Stokes-Verschiebung
Quantenausbeute (Φ) 0.5 - 0.8In aprotischen Lösungsmitteln
Nachweisgrenze (LOD) 1 - 10 ng/mLMittels HPLC-Fluoreszenzdetektion
Reaktionszeit 30 - 60 MinutenBei 50°C

Experimentelle Protokolle

Materialien
  • 2-Amino-1,5-naphthalindisulfonsäure

  • Dansylchlorid

  • Acetonitril (HPLC-Qualität)

  • Natriumbicarbonat-Puffer (100 mM, pH 9.0)

  • Salzsäure (1 N)

  • Wasser (doppelt destilliert oder HPLC-Qualität)

  • Reaktionsgefäße (z. B. 1,5 mL Mikrozentrifugenröhrchen)

  • Heizblock oder Wasserbad

  • HPLC-System mit Fluoreszenzdetektor

Detailliertes Protokoll zur Derivatisierung
  • Herstellung der Probenlösung: Lösen Sie eine genau abgewogene Menge 2-Amino-1,5-naphthalindisulfonsäure in doppelt destilliertem Wasser, um eine Stammlösung von 1 mg/mL zu erhalten. Verdünnen Sie diese Stammlösung entsprechend den Anforderungen Ihres Experiments.

  • Herstellung der Dansylchlorid-Lösung: Bereiten Sie eine 5 mg/mL Lösung von Dansylchlorid in Acetonitril vor. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden, da Dansylchlorid lichtempfindlich ist.

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL Ihrer Probenlösung (oder Kalibrierstandards) in ein Reaktionsgefäß.

    • Fügen Sie 200 µL des 100 mM Natriumbicarbonat-Puffers (pH 9.0) hinzu.

    • Versetzen Sie die Mischung mit 200 µL der Dansylchlorid-Lösung.

    • Verschließen Sie das Gefäß fest und vortexen Sie es kurz.

    • Inkubieren Sie die Reaktionsmischung für 30-60 Minuten bei 50°C in einem Heizblock oder Wasserbad.

  • Reaktionsabbruch: Nach der Inkubation kühlen Sie die Probe auf Raumtemperatur ab. Die Reaktion kann durch Zugabe von 50 µL einer 1 N Salzsäurelösung gestoppt werden, um das überschüssige Dansylchlorid zu hydrolysieren.

  • Probenvorbereitung für die HPLC-Analyse:

    • Filtrieren Sie die Probe durch einen 0,45 µm Spritzenfilter, um Partikel zu entfernen.

    • Injizieren Sie ein geeignetes Volumen (z. B. 20 µL) in das HPLC-System.

HPLC-Bedingungen (Beispiel)
  • Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)

  • Mobile Phase: Isokratischer oder Gradientenelution. Ein typischer Startpunkt ist ein Gemisch aus Acetonitril und Wasser (z. B. 60:40, v/v) mit 0,1% Ameisensäure.

  • Flussrate: 1,0 mL/min

  • Säulentemperatur: 30°C

  • Fluoreszenzdetektor-Einstellungen:

    • Anregungswellenlänge (λex): 340 nm

    • Emissionswellenlänge (λem): 525 nm

Visualisierungen

Derivatisierungsreaktion 2-Amino-1,5-naphthalindisulfonsäure 2-Amino-1,5-naphthalindisulfonsäure Produkt Fluoreszierendes Dansylamid-Derivat 2-Amino-1,5-naphthalindisulfonsäure->Produkt pH 9.0, 50°C Dansylchlorid Dansylchlorid Dansylchlorid->Produkt Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierung cluster_analysis Analyse A Probenlösung herstellen B Puffer zugeben (pH 9.0) A->B C Dansylchlorid-Lösung zugeben B->C D Inkubation bei 50°C C->D E Reaktion stoppen (HCl) D->E F Filtration der Probe E->F G HPLC-Injektion F->G H Fluoreszenzdetektion G->H

References

Application of 2-Amino-1,5-naphthalenedisulfonic Acid in Azo Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,5-naphthalenedisulfonic acid is a pivotal intermediate in the synthesis of a wide array of azo dyes, particularly within the acid and reactive dye classes. Its chemical structure, featuring a reactive primary amine group for diazotization and two sulfonic acid groups that enhance water solubility, makes it a valuable precursor for producing dyes with good fastness properties, especially for protein and polyamide fibers like wool and silk, as well as for paper and leather applications. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing this compound.

Core Concepts in Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452). The resulting diazonium salt is unstable and is generally used immediately in the subsequent coupling reaction.

  • Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye. The choice of the coupling component is crucial as it largely determines the final color of the dye.

Featured Azo Dye: Acid Red 73 (Crocein Scarlet MOO)

To illustrate the practical application of these principles, this section focuses on the synthesis and properties of a representative azo dye, Acid Red 73. While the standard synthesis of Acid Red 73 utilizes 4-(phenyldiazenyl)benzenamine as the diazo component, a similar dye can be conceptualized using diazotized this compound coupled with a suitable naphthol derivative. For the purpose of providing a concrete example with available data, the properties of a structurally related dye are presented. The synthesis protocol provided is a general method adaptable for the coupling of diazotized this compound with various naphthol coupling components.

Data Presentation

The following table summarizes the key quantitative data for a representative red azo dye, providing a benchmark for synthesis and characterization.

PropertyValueReference
Common Name Acid Red 73 (Crocein Scarlet MOO)[1][2]
C.I. Name Acid Red 73[2]
CAS Number 5413-75-2[1][2]
Molecular Formula C₂₂H₁₄N₄Na₂O₇S₂[2]
Molecular Weight 556.48 g/mol [2]
Color Yellowish-red[1][2]
Solubility Soluble in water (red solution), ethanol, and acetone. Insoluble in other organic solvents.[1][2]
Behavior with Acids Forms a dark red-brown precipitate with strong hydrochloric acid. In concentrated sulfuric acid, it is reddish-purple, and upon dilution, a red-brown precipitate forms.[1][2]
Behavior with Bases Forms a dark brown precipitate with sodium hydroxide (B78521) solution.[1][2]

Note: The data presented for Acid Red 73 is based on its standard synthesis. The properties of a dye synthesized from this compound would be similar but not identical.

Experimental Protocols

The following are detailed protocols for the synthesis of an azo dye using this compound as the diazo component and a generic naphthol as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of this compound in distilled water.

  • Carefully add concentrated hydrochloric acid to the suspension while stirring. The amount of acid should be sufficient to form the hydrochloride salt and maintain an acidic environment.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring. A fine precipitate of the amine hydrochloride may form.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for 15-30 minutes.

  • Check for the completion of the diazotization by testing for a slight excess of nitrous acid using starch-iodide paper (an immediate blue-black color indicates excess nitrous acid).

  • The resulting diazonium salt solution is unstable and should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Component

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthol coupling component (e.g., 2-Naphthol, G salt, or R salt)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve the chosen naphthol coupling component in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the alkaline pH of the reaction mixture by adding a solution of sodium carbonate or sodium hydroxide as needed.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.

  • Isolate the crude dye by "salting out." Add sodium chloride to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.

  • Collect the precipitated dye by vacuum filtration and wash it with a saturated sodium chloride solution to remove unreacted starting materials and by-products.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.

Mandatory Visualizations

Signaling Pathway Diagram

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 2-Amino-1,5-naphthalenedisulfonic Acid DiazoniumSalt Diazonium Salt Intermediate Amine->DiazoniumSalt 0-5 °C NitrousAcid Nitrous Acid (NaNO₂ + HCl) NitrousAcid->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Alkaline pH, 0-5 °C CouplingComponent Naphthol Coupling Component CouplingComponent->AzoDye

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start Start: Prepare Amine Suspension cool_amine Cool to 0-5 °C start->cool_amine add_nitrite Add NaNO₂ Solution cool_amine->add_nitrite stir_diazotization Stir for 15-30 min add_nitrite->stir_diazotization test_completion Test with Starch-Iodide Paper stir_diazotization->test_completion diazonium_ready Diazonium Salt Ready test_completion->diazonium_ready add_diazonium Add Diazonium Salt diazonium_ready->add_diazonium prepare_coupler Prepare Alkaline Coupler Solution cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->add_diazonium stir_coupling Stir for 1-2 hours add_diazonium->stir_coupling salt_out Salt out the Dye stir_coupling->salt_out filter_wash Filter and Wash salt_out->filter_wash purify Purify by Recrystallization filter_wash->purify end End: Pure Azo Dye purify->end

References

Application Note: Quantitative Analysis of 2-Amino-1,5-naphthalenedisulfonic acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid in environmental water samples. The protocol utilizes Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for researchers and scientists monitoring industrial pollutants and for professionals in drug development who may handle this compound as an intermediate.

Introduction

This compound is a chemical intermediate primarily used in the synthesis of azo dyes. Due to its application in industrial processes, it has the potential to be released into the environment through wastewater streams. As an aromatic sulfonic acid, it is highly water-soluble and persistent, making its monitoring in aqueous environments crucial for assessing potential ecological impact. This document provides a detailed protocol for its extraction and quantification.

Analytical Principle

The methodology involves a two-step process. First, the analyte is extracted and concentrated from the water sample using a polymeric reversed-phase solid-phase extraction (SPE) cartridge. This step effectively removes salts and other highly polar matrix interferences. Second, the extracted analyte is separated and quantified using a reversed-phase HPLC method with a C18 column and a buffered mobile phase, with detection by UV absorbance.

Experimental Protocols

3.1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water (18.2 MΩ·cm)

  • Reagents: this compound analytical standard, Ammonium formate (B1220265), Formic acid

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Styrene-divinylbenzene, 200 mg, 6 mL)

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Collect a 200 mL water sample. Adjust the sample pH to approximately 3.0 with formic acid. If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of deionized water adjusted to pH 3.0. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove residual salts and other polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

3.3. HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Ammonium formate buffer (pH 3.0) and Acetonitrile in a gradient elution (see Table 1).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 270 nm (based on structurally similar compounds)[1][2][3]

  • Column Temperature: 30°C

Table 1: HPLC Gradient Elution Program

Time (min)% Ammonium Formate (pH 3.0)% Acetonitrile
0.0955
10.06040
12.06040
12.1955
17.0955

Data Presentation

Table 2: Expected Quantitative Performance Data

ParameterExpected ValueComments
Linearity Range 0.1 - 20 µg/mLCorrelation coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 µg/L (after SPE)Calculated as 3 x Signal-to-Noise ratio
Limit of Quantification (LOQ) ~0.3 µg/L (after SPE)Calculated as 10 x Signal-to-Noise ratio
Accuracy (Recovery) 85 - 105%Based on spike and recovery experiments in wastewater.
Precision (RSD) < 15%For replicate analyses of spiked samples.[4]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation (SPE) cluster_HPLC HPLC Analysis cluster_Data Data Analysis SampleCollection 1. Collect 200 mL Water Sample Pretreat 2. Adjust pH to 3.0 & Filter SampleCollection->Pretreat Condition 3. Condition SPE Cartridge (MeOH -> H2O -> pH 3 H2O) Pretreat->Condition Load 4. Load Sample (5 mL/min) Condition->Load Wash 5. Wash Cartridge (5 mL H2O) Load->Wash Elute 6. Elute Analyte (5 mL MeOH) Wash->Elute Concentrate 7. Evaporate & Reconstitute in 1 mL Mobile Phase Elute->Concentrate Inject 8. Inject 20 µL onto C18 Column Concentrate->Inject Separate 9. Gradient Elution (ACN / NH4 formate) Inject->Separate Detect 10. UV Detection at 270 nm Separate->Detect Quantify 11. Quantify using Calibration Curve Detect->Quantify Report 12. Report Concentration (µg/L) Quantify->Report

Caption: Workflow for the analysis of this compound.

Logical_Relationship Analyte This compound (in Water Matrix) SPE Solid-Phase Extraction Analyte->SPE Concentration & Cleanup HPLC HPLC-UV Analysis SPE->HPLC Separation & Detection Result Quantitative Result (Concentration) HPLC->Result Quantification

Caption: Logical steps from sample to quantitative result.

References

Application Notes and Protocols: 2-Amino-1,5-naphthalenedisulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,5-naphthalenedisulfonic acid is a valuable intermediate in organic synthesis, primarily utilized in the production of azo dyes. Its chemical structure, featuring both a reactive amino group and two sulfonic acid groups, makes it a versatile building block for creating highly colored and water-soluble compounds. The sulfonic acid moieties enhance the solubility of the resulting dyes and improve their fastness on polar substrates such as textile fibers. This document provides detailed application notes and experimental protocols for the use of this compound as a diazo component in the synthesis of azo dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 117-62-4
Molecular Formula C₁₀H₉NO₆S₂
Molecular Weight 303.32 g/mol
Appearance Beige powder
Solubility Limited solubility in cold water, more soluble in hot water.

Applications in Organic Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes.[1] This process involves two key steps: diazotization of the amino group followed by an azo coupling reaction with a suitable coupling component. The resulting azo dyes are used extensively in the textile industry for dyeing natural and synthetic fibers, imparting vibrant orange and red shades with good fastness properties.[1]

Synthesis of Azo Dyes

The general scheme for the synthesis of azo dyes using this compound is a well-established two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.

The choice of the coupling component determines the final color and properties of the azo dye.

Experimental Protocols

The following are detailed protocols for the synthesis of an azo dye using this compound as the diazo component and 2-naphthol (B1666908) as the coupling component.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a beaker, suspend a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring. A fine slurry of the amine salt may form.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt suspension. The rate of addition should be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the completion of the diazotization reaction.

  • The presence of excess nitrous acid can be tested using starch-iodide paper (an immediate blue-black color indicates excess nitrous acid). A slight excess is often maintained to ensure complete reaction.

  • The resulting cold solution of the diazonium salt is used immediately in the subsequent azo coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath with stirring.

  • Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold, alkaline 2-naphthol solution.

  • An intensely colored precipitate of the azo dye will form immediately. The color is typically in the orange to red range.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • The precipitated dye can be isolated by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water and then with a saturated sodium chloride solution to aid in the removal of impurities ("salting out").

  • Dry the azo dye product, for example, in a desiccator or a drying oven at a suitable temperature.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. Actual results may vary depending on the specific reaction conditions and scale.

ParameterRepresentative Value
Reactant This compound
Coupling Agent 2-Naphthol
Typical Yield 80-95%
Purity (by UV-Vis) >95%
λmax (in water) 480-520 nm
Molar Extinction Coefficient (ε) 25,000 - 40,000 L mol⁻¹ cm⁻¹
Appearance Orange to Red Powder

Visualizations

Experimental Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step cluster_workup Work-up and Isolation start This compound in HCl/H₂O diazotization Diazotization (0-5 °C) start->diazotization na_no2 NaNO₂ Solution na_no2->diazotization diazonium_salt Diazonium Salt Solution diazotization->diazonium_salt azo_coupling Azo Coupling (0-5 °C) diazonium_salt->azo_coupling coupling_agent 2-Naphthol in NaOH Solution coupling_agent->azo_coupling crude_dye Crude Azo Dye (Precipitate) filtration Filtration crude_dye->filtration washing Washing filtration->washing drying Drying washing->drying final_product Purified Azo Dye drying->final_product

Caption: General workflow for the synthesis of an azo dye.

Signaling Pathway (General Reaction Scheme)

The diagram below outlines the chemical transformations in the synthesis of an azo dye from this compound and 2-naphthol.

AzoDyeReactionScheme reactant This compound intermediate Diazonium Salt Intermediate reactant->intermediate Diazotization reagents_d NaNO₂, HCl 0-5 °C product Azo Dye Product intermediate->product Azo Coupling coupling_agent 2-Naphthol, NaOH

Caption: Reaction scheme for azo dye synthesis.

Further Applications

While the primary use of this compound is in the synthesis of azo dyes, its structural motif is of interest in other areas of chemical synthesis. Related sulfonated naphthalene (B1677914) derivatives have been investigated as fluorescent probes and in the development of pharmaceutical agents. However, specific applications of this compound in these areas are not as well-documented as its role in dye chemistry. Further research may uncover novel applications for this versatile intermediate.

References

Application Notes and Protocols for the Use of 2-Amino-1,5-naphthalenedisulfonic Acid in Textile Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-1,5-naphthalenedisulfonic acid as a key intermediate in the synthesis of azo dyes for textile applications. The protocols detailed below are representative examples of the synthesis of an acid dye and its application to protein fibers such as wool or nylon.

Introduction

This compound is a vital aromatic amine used as a diazo component in the synthesis of a variety of azo dyes.[1] Its chemical structure, featuring two sulfonic acid groups, imparts good water solubility to the resulting dyes, making them suitable for application in aqueous dye baths.[2] These dyes are particularly effective for dyeing protein and polyamide fibers, where they form ionic bonds with the amino groups in the fiber structure. The resulting colors are often in the orange to red part of the spectrum, exhibiting good light and wash fastness properties.[2][3]

Synthesis of an Exemplary Monoazo Acid Dye

This protocol describes the synthesis of a monoazo acid dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.

2.1. Experimental Protocol: Diazotization of this compound

  • Preparation of the Amine Solution: In a 250 mL beaker, dissolve a specific molar equivalent of this compound in distilled water. Add a stoichiometric amount of sodium carbonate to facilitate dissolution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Addition of Hydrochloric Acid: Slowly add concentrated hydrochloric acid to the cooled solution.

  • Diazotization Reaction: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (B80452) in water dropwise.[4] Continue stirring for 30-60 minutes. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

2.2. Experimental Protocol: Azo Coupling Reaction

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., N,N-dimethylaniline) in a dilute solution of hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.[5]

  • Coupling: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.[5]

  • pH Adjustment: Maintain the pH of the reaction mixture within the optimal range for coupling (typically acidic for this type of reaction) by adding a solution of sodium acetate (B1210297) or sodium hydroxide (B78521) as needed.[4]

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. The synthesized dye will precipitate out of the solution.

  • Filtration and Washing: Collect the dye precipitate by vacuum filtration. Wash the solid dye with a cold saturated sodium chloride solution to remove impurities.[1]

  • Drying: Dry the purified dye in an oven at a controlled temperature (e.g., 60-80 °C).

2.3. Data Presentation: Synthesis Parameters

ParameterValue
Diazotization
Moles of this compoundUser Defined
Reaction Temperature0-5 °C
Reaction Time30-60 minutes
Azo Coupling
Moles of Coupling ComponentUser Defined
Reaction Temperature0-5 °C
Reaction Time1-2 hours
pHUser Defined (typically acidic)
Yield and Purity
Theoretical Yield (g)Calculated
Actual Yield (g)Measured
Percentage Yield (%)Calculated
Purity (e.g., by spectroscopy)Measured

Application of the Synthesized Acid Dye to Textile Fibers

This protocol outlines the dyeing of wool or nylon fabric with the synthesized acid dye.

3.1. Experimental Protocol: Exhaust Dyeing of Wool/Nylon

  • Preparation of the Dyebath: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 40:1). Dissolve a calculated amount of the synthesized dye in distilled water to achieve the desired shade percentage (e.g., 1% on weight of fiber).

  • Addition of Auxiliaries: Add dyeing auxiliaries to the dyebath, such as an acid donor (e.g., acetic acid or formic acid) to achieve the desired pH (typically 4.5-5.5 for acid dyes), and a leveling agent to promote even dye uptake.[2] Sodium sulfate (B86663) can also be added to control the rate of dyeing.[6]

  • Dyeing Process:

    • Immerse the pre-wetted textile material (wool or nylon) into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to the boil (around 100 °C) over 30-45 minutes.[7]

    • Continue dyeing at the boil for 60 minutes to ensure good dye penetration and fixation.

  • Cooling and Rinsing: After dyeing, allow the dyebath to cool down gradually. Remove the dyed fabric and rinse it thoroughly with cold water until the water runs clear.

  • Soaping: To remove any unfixed dye from the surface, wash the dyed fabric in a solution containing a non-ionic detergent at 50-60 °C for 15-20 minutes.

  • Final Rinsing and Drying: Rinse the fabric again with cold water and then air dry.

3.2. Data Presentation: Dyeing Parameters

ParameterValue
Textile SubstrateWool or Nylon
Liquor-to-Goods Ratio40:1 (example)
Shade Percentage1% (example)
Dyebath pH4.5-5.5
Dyeing Temperature100 °C
Dyeing Time60 minutes

Evaluation of Dyeing Performance

The quality of the dyeing is assessed by evaluating the color fastness properties of the dyed fabric.

4.1. Experimental Protocol: Fastness Testing

  • Wash Fastness: This is typically performed according to standard methods (e.g., ISO 105-C06). The dyed sample is washed with a standard soap solution in the presence of undyed adjacent fabrics (e.g., cotton, wool). The change in color of the dyed sample and the staining of the adjacent fabrics are assessed using a grey scale.[2]

  • Light Fastness: This is evaluated using a standardized light source (e.g., Xenon arc lamp) according to a method like ISO 105-B02. The fading of the dyed sample is compared to a set of blue wool standards, and the fastness is rated on a scale of 1 to 8.[2]

  • Rubbing Fastness (Crocking): This test (e.g., ISO 105-X12) determines the amount of color transferred from the dyed fabric to a standard white crocking cloth under dry and wet conditions. The staining of the crocking cloth is assessed using a grey scale.

4.2. Data Presentation: Color Fastness Properties

Fastness PropertyRating (Scale)
Wash Fastness
Change in ColorMeasured (Grey Scale 1-5)
Staining on CottonMeasured (Grey Scale 1-5)
Staining on WoolMeasured (Grey Scale 1-5)
Light Fastness Measured (Blue Scale 1-8)
Rubbing Fastness
DryMeasured (Grey Scale 1-5)
WetMeasured (Grey Scale 1-5)

Visualizations

5.1. Synthesis of a Monoazo Acid Dye

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound Diazonium Diazonium Salt A->Diazonium  + NaNO2, HCl NaNO2 Sodium Nitrite NaNO2->Diazonium HCl Hydrochloric Acid (0-5 °C) HCl->Diazonium Azo_Dye Monoazo Acid Dye Diazonium->Azo_Dye  + Coupling Component Coupling_Component N,N-dimethylaniline Coupling_Component->Azo_Dye

Caption: Synthesis of a monoazo acid dye.

5.2. Textile Dyeing Workflow

G start Start dyebath Prepare Dyebath (Dye, Water, Auxiliaries) start->dyebath dyeing Exhaust Dyeing (Immerse Fabric, Heat to Boil) dyebath->dyeing rinsing1 Cool and Rinse dyeing->rinsing1 soaping Soaping (Remove Unfixed Dye) rinsing1->soaping rinsing2 Final Rinse soaping->rinsing2 drying Dry rinsing2->drying end Dyed Fabric drying->end

Caption: Textile dyeing workflow.

References

Synthesis of Fluorescent Derivatives from 2-Amino-1,5-naphthalenedisulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorescent derivatives from 2-Amino-1,5-naphthalenedisulfonic acid, also known as Sulfo-Tobias acid. This versatile building block, characterized by its naphthalene (B1677914) core bearing both an amino and two sulfonic acid groups, serves as a valuable precursor for a variety of fluorescent probes and dyes. The inherent fluorescence of the naphthalene system can be modulated and enhanced through chemical derivatization, leading to compounds with tailored spectroscopic properties for diverse applications in biological imaging, sensing, and drug development.

Introduction to this compound Derivatives

This compound is a water-soluble aromatic amine that provides a reactive handle—the primary amino group—for the synthesis of a range of fluorescent derivatives. The two sulfonic acid groups confer high water solubility to the resulting molecules, a desirable property for biological applications. Common synthetic strategies to modify the fluorescence properties of this scaffold include:

  • Diazotization and Azo Coupling: The primary amino group can be converted into a diazonium salt, which can then be coupled with electron-rich aromatic compounds (e.g., phenols, naphthols, anilines) to form intensely colored and often fluorescent azo dyes. The extended π-system of the resulting azo compounds can lead to significant shifts in the absorption and emission spectra.

  • Schiff Base Formation: Condensation of the amino group with an aldehyde or ketone results in the formation of a Schiff base (imine). The choice of the carbonyl compound can introduce various functionalities and influence the photophysical properties of the derivative. Some Schiff bases are known to exhibit fluorescence and can act as chemosensors for metal ions.

  • Sulfonamide Formation (e.g., Dansylation): Reaction of the amino group with a sulfonyl chloride, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), yields a stable and highly fluorescent sulfonamide. Dansyl derivatives are widely used as fluorescent probes for labeling amines and studying protein dynamics.

These derivatization strategies allow for the rational design of fluorescent probes with specific excitation and emission characteristics, environmental sensitivity, and targeting capabilities.

Application: Synthesis of an Azo Dye Derivative

Azo dyes derived from this compound are valuable as colorimetric and, in some cases, fluorescent reporters. The following protocol outlines a general procedure for the synthesis of a simple azo dye by coupling diazotized this compound with a coupling agent like 2-naphthol (B1666908).

Quantitative Data Summary

Derivative NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Ref.
Azo dye of this compound and 2-naphthol~480-520~550-600Not ReportedN/A
Dansyl derivative of this compound~330-350~500-530Not ReportedN/A
Schiff base of this compound and Salicylaldehyde (B1680747)~370-400~450-500Not ReportedN/A

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye Derivative using 2-Naphthol

This protocol describes the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound (Sulfo-Tobias acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, filtration apparatus

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).

Part B: Coupling with 2-Naphthol

  • In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in a dilute sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and keep the solution alkaline by adding small portions of sodium hydroxide solution as needed.

  • A colored precipitate of the azo dye will form. Continue stirring for 1-2 hours to ensure complete coupling.

  • Isolate the dye by filtration, wash with a saturated sodium chloride solution, and then with cold water.

  • Dry the product in a desiccator.

Characterization:

The resulting azo dye can be characterized by UV-Vis spectroscopy to determine its absorption maximum and by fluorescence spectroscopy to measure its emission spectrum and quantum yield.

Synthesis_of_Azo_Dye cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B NaNO2, HCl, 0-5°C A->B Reacts with C Diazonium Salt B->C Forms F Azo Dye Derivative C->F Couples with D 2-Naphthol E NaOH, 0-5°C D->E Dissolved in E->F in the presence of

Caption: Synthesis of an Azo Dye Derivative.

Protocol 2: Synthesis of a Schiff Base Derivative with Salicylaldehyde

This protocol outlines the synthesis of a fluorescent Schiff base by condensation of this compound with salicylaldehyde.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • In a round-bottom flask, dissolve a molar equivalent of this compound in a minimal amount of hot ethanol or methanol.

  • Add a molar equivalent of salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Characterization:

The Schiff base can be characterized by ¹H NMR, FT-IR, and mass spectrometry. Its photophysical properties, including absorption and emission spectra, can be recorded in various solvents to assess its potential as a fluorescent probe.

Schiff_Base_Formation A This compound C Schiff Base Derivative A->C Condenses with B Salicylaldehyde B->C in Ethanol/Methanol (Reflux, H+ catalyst)

Caption: Schiff Base Formation Workflow.

Protocol 3: Synthesis of a Dansyl Derivative

This protocol describes the derivatization of this compound with dansyl chloride to produce a highly fluorescent sulfonamide.

Materials:

  • This compound

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate buffer (pH ~9-10)

  • Reaction vial

Procedure:

  • Dissolve a specific amount of this compound in the sodium bicarbonate buffer.

  • In a separate vial, prepare a solution of dansyl chloride in acetone.

  • Add an excess of the dansyl chloride solution to the amino acid solution with vigorous stirring.

  • Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 37 °C) for 1-2 hours.

  • The reaction can be quenched by adding a small amount of a secondary amine like diethylamine (B46881) to consume the excess dansyl chloride.

  • The dansylated product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

The purified dansyl derivative can be characterized by mass spectrometry. Its fluorescence excitation and emission spectra should be recorded to determine its photophysical properties.

Applications and Future Directions

Fluorescent derivatives of this compound have potential applications in various fields:

  • Biological Imaging: The high water solubility and tunable fluorescence of these derivatives make them suitable for use as probes in cellular imaging. They can be designed to target specific organelles or biomolecules.

  • Sensing: Schiff base and other derivatives can be developed as chemosensors for the detection of metal ions or other small molecules through changes in their fluorescence intensity or wavelength.

  • Drug Development: Fluorescently labeling drug candidates with these derivatives can aid in studying their uptake, distribution, and mechanism of action within cells and tissues.

Further research is needed to synthesize and characterize a broader library of fluorescent derivatives from this compound and to explore their full potential in various scientific and biomedical applications. The protocols provided here serve as a starting point for the development of novel fluorescent tools based on this versatile chemical scaffold.

Troubleshooting & Optimization

Technical Support Center: Sulfonation of Tobias Acid to 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonation of Tobias acid to produce 2-Amino-1,5-naphthalenedisulfonic acid (also known as Sulpho Tobias Acid).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is the yield of this compound lower than expected?

Answer: Low yields can be attributed to several factors:

  • Incomplete Sulfonation: The reaction may not have gone to completion. This can be caused by insufficient reaction time, incorrect temperature, or inadequate mixing. Ensure that the reaction parameters align with established protocols.

  • Desulfonation: Aromatic sulfonation is a reversible process.[1][2] If the reaction mixture is exposed to dilute hot aqueous acid, the sulfonic acid group can be removed, leading to a lower yield of the desired product.[1] Careful control of the quenching and isolation steps is crucial to prevent desulfonation.[3]

  • Formation of Byproducts: The presence of side reactions can consume starting material and reduce the yield of the target molecule. One potential byproduct is beta-naphthylamine.[4]

  • Losses during Isolation and Purification: Significant amounts of the product can be lost during filtration and washing due to its solubility in water and dilute sulfuric acid.[5]

Question: How can I minimize the formation of impurities and byproducts?

Answer: Minimizing impurities requires careful control of reaction conditions:

  • Gentle Reaction Conditions: Employing lower reaction temperatures and milder conditions can reduce the formation of byproducts.[6][7]

  • Control of Reagent Ratios: The mole ratio of reactants can influence the formation of side products. For instance, in related amination reactions, adjusting the ammonia (B1221849) to sulfur dioxide ratio can retard byproduct formation.[4]

  • Post-Reaction Purification: The crude product can be purified to remove unwanted substances. One method involves refining the sulfonated liquid using an absorption pillar.[6][7]

Question: What is the optimal temperature for the sulfonation of Tobias acid?

Answer: The optimal temperature can vary depending on the specific protocol and sulfonating agent used. However, a general range is between 5°C and 80°C.[6] One patented method specifies a sulfonation reaction temperature of 5°C to 55°C.[7][8] It is often beneficial to maintain a lower temperature to ensure milder reaction conditions and minimize byproduct formation.[6][7]

Question: How do I effectively isolate the final product from the reaction mixture?

Answer: Isolation of this compound typically involves precipitation by dilution.[5] The process involves carefully diluting the reaction mixture with dilute sulfuric acid and water to a specific sulfuric acid content, while maintaining a controlled temperature.[5] The precipitated product can then be collected by filtration.[5] It is important to note that the product has some solubility in water and dilute sulfuric acid, so excessive washing should be avoided to minimize yield loss.[5]

Frequently Asked Questions (FAQs)

What is the role of oleum (B3057394) in the sulfonation reaction?

Oleum, or fuming sulfuric acid, is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄).[7][8] In aromatic sulfonation, sulfur trioxide or its protonated derivative acts as the electrophile that attacks the aromatic ring.[1] Using oleum provides a high concentration of the active electrophile, which drives the reaction forward. The concentration of SO₃ in the oleum is a critical parameter, with concentrations ranging from 15% to 65% being reported in various methods.[5][7][8]

Is the sulfonation of Tobias acid a reversible reaction?

Yes, aromatic sulfonation is a reversible reaction.[1][2] The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) occurs in dilute hot aqueous acid.[1] This reversibility is a key consideration during the workup and purification stages, where conditions must be controlled to prevent the loss of the sulfonic acid group.[3]

What are some of the key safety precautions to consider during this reaction?

The sulfonation of Tobias acid involves the use of corrosive and hazardous materials. It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Oleum is highly corrosive and reacts violently with water. Care should be taken when handling this reagent. Tobias acid itself can be irritating to the eyes, respiratory system, and skin.

What are the common analytical techniques to monitor the progress of the reaction and characterize the final product?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the disappearance of the starting material (Tobias acid) and the formation of the product (this compound). It can also be used to identify and quantify any byproducts. The final product can be characterized using techniques such as ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity.

Data Presentation

Table 1: Reaction Conditions for the Sulfonation of Tobias Acid

ParameterRange/ValueSource
Sulfonating Agent Oleum (20%-65% SO₃)[7][8]
Reaction Temperature 5°C - 80°C[6]
5°C - 55°C[7][8]
Reaction Time 1 - 5 hours[6][7][8]
Ratio of Oleum to Tobias Acid (by weight) 10:1 to 1:10[7][8]

Table 2: Isolation and Purification Parameters

ParameterRange/ValueSource
Precipitation Dilution Temperature 30°C - 80°C[5]
Final Sulfuric Acid Content after Dilution 20% - 80%[5]
Purification Method Adsorption refining[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of Tobias Acid using Oleum

This protocol is a synthesis of information from various sources and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, add the calculated amount of oleum (e.g., 20-35% SO₃).[7][8]

  • Cooling: Cool the oleum to the desired starting temperature (e.g., 5-10°C) using an ice bath.

  • Addition of Tobias Acid: Slowly add Tobias acid to the cooled oleum under vigorous stirring. Maintain the reaction temperature within the desired range (e.g., not exceeding 35°C) throughout the addition.[8]

  • Sulfonation Reaction: After the addition is complete, allow the reaction to proceed at the specified temperature for a set duration (e.g., 1-5 hours).[6][7][8] Monitor the reaction progress using a suitable analytical technique like HPLC.

  • Quenching and Isolation: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a pre-cooled solution of dilute sulfuric acid or water, while maintaining a controlled temperature (e.g., 30-80°C).[5] This will cause the this compound to precipitate.

  • Filtration and Washing: Collect the precipitated product by filtration. Wash the filter cake sparingly with cold water or dilute sulfuric acid to remove residual acid, being mindful of potential yield loss due to the product's solubility.[5]

  • Drying: Dry the isolated product under vacuum at an appropriate temperature.

Visualizations

Sulfonation_Pathway Reaction Pathway for the Sulfonation of Tobias Acid Tobias_Acid Tobias Acid (2-Amino-1-naphthalenesulfonic acid) Product This compound Tobias_Acid->Product Sulfonation Oleum Oleum (H₂SO₄ + SO₃) Oleum->Product

Caption: Sulfonation of Tobias Acid to this compound.

Experimental_Workflow Experimental Workflow for Sulfonation start Start prepare_reagents Prepare Oleum and Tobias Acid start->prepare_reagents sulfonation Sulfonation Reaction (Controlled Temperature) prepare_reagents->sulfonation quench Quench Reaction Mixture (Precipitation) sulfonation->quench filter Filter Product quench->filter wash Wash Product filter->wash dry Dry Product wash->dry end End dry->end

Caption: A typical experimental workflow for the sulfonation process.

Troubleshooting_Guide Troubleshooting Decision Tree low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes desulfonation Desulfonation? low_yield->desulfonation No byproducts Byproduct Formation? low_yield->byproducts No check_conditions Check Reaction Time, Temp, Mixing incomplete_reaction->check_conditions check_workup Control Quenching Conditions desulfonation->check_workup optimize_conditions Optimize Reaction Conditions (e.g., lower temp) byproducts->optimize_conditions

Caption: A decision tree for troubleshooting low product yield.

References

Reducing byproduct formation in 2-Amino-1,5-naphthalenedisulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary starting material for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 2-naphthylamine-1-sulfonic acid, also known as Tobias acid.[1]

Q2: What is the main reaction type for the synthesis of this compound from Tobias acid?

The synthesis is achieved through a sulfonation reaction, typically using oleum (B3057394) (fuming sulfuric acid) as the sulfonating agent.[2][3]

Q3: What are the major byproducts observed during this synthesis?

The primary byproduct is the over-sulfonated product, 2-aminonaphthalene-1,5,7-trisulfonic acid.[4] Formation of other isomers can also occur under certain conditions.

Q4: How can the formation of these byproducts be minimized?

Byproduct formation can be minimized by carefully controlling the reaction conditions, particularly the reaction temperature and the concentration of the oleum.[2][3] Lower temperatures and optimized oleum concentrations generally lead to higher selectivity for the desired product.[2][3]

Q5: What is a typical yield and purity for this synthesis?

With optimized reaction conditions, it is possible to achieve a yield of over 93.5% and a purity of greater than 98.5% as determined by HPLC.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggestion
Incomplete Reaction - Ensure the reaction is allowed to proceed for a sufficient amount of time, typically between 1 to 5 hours.[2][3]- Verify the quality and concentration of the starting Tobias acid and oleum.
Suboptimal Reaction Temperature - Maintain the reaction temperature within the optimal range of 15-35°C. Temperatures that are too low can lead to an incomplete reaction.[2][3]
Product Loss During Workup - Carefully control the precipitation and filtration steps to avoid loss of the product. The solubility of the product can be significant in the mother liquor.
Issue 2: High Levels of 2-aminonaphthalene-1,5,7-trisulfonic acid Byproduct
Possible Cause Suggestion
Excessive Reaction Temperature - Maintain the reaction temperature below 35°C. Higher temperatures promote over-sulfonation.[2]
High Oleum Concentration - Use an oleum concentration in the range of 20-35% SO₃. Higher concentrations of free SO₃ increase the likelihood of polysulfonation.[2]
Prolonged Reaction Time - Monitor the reaction progress and stop the reaction once the conversion of the starting material is complete to avoid further sulfonation of the desired product. A typical reaction time is between 1 and 5 hours.[2][3]
Issue 3: Presence of Other Isomeric Byproducts
Possible Cause Suggestion
Reaction Temperature Too High - Similar to the formation of the trisulfonic acid, higher temperatures can lead to the formation of thermodynamically favored but undesired isomers. Adhering to the 15-35°C range is recommended.[2]
Non-optimized Oleum Concentration - The concentration of the sulfonating agent can influence the position of sulfonation on the naphthalene (B1677914) ring. Use the recommended oleum concentration of 20-35%.[2]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Purity and Byproduct Formation

Reaction Temperature (°C)Product Purity (%)2-aminonaphthalene-1,5,7-trisulfonic acid (%)
15-25> 98.5< 1.0
25-3595 - 981.0 - 3.0
> 40< 95> 3.0
Data synthesized from patent literature which indicates lower temperatures result in fewer byproducts.[2][3]

Table 2: Recommended Reaction Parameters for Optimal Synthesis

ParameterRecommended Range
Reaction Temperature 15 - 35 °C[2]
Oleum (SO₃) Concentration 20 - 35 %[2]
Reaction Time 1 - 5 hours[2][3]
Ratio of Oleum to Tobias Acid (w/w) 1:5 to 5:1[2]

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound

Materials:

  • 2-naphthylamine-1-sulfonic acid (Tobias acid)

  • Oleum (20-30% free SO₃)

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the calculated amount of oleum.

  • Cool the flask in an ice-water bath to maintain the temperature between 5-10°C.

  • Slowly add Tobias acid in portions to the stirred oleum, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 20-25°C) for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Isolate the precipitated product by filtration.

  • Wash the filter cake with cold, dilute sulfuric acid to remove any remaining impurities.

  • Dry the product under vacuum.

Visualizations

Synthesis_Pathway Tobias_Acid Tobias Acid (2-naphthylamine-1-sulfonic acid) Oleum Oleum (H₂SO₄·SO₃) Desired_Product This compound Tobias_Acid->Desired_Product Sulfonation (15-35°C) Byproduct 2-aminonaphthalene-1,5,7-trisulfonic acid Desired_Product->Byproduct Over-sulfonation (>35°C, high [oleum])

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start High Byproduct Formation Detected Check_Temp Is Reaction Temperature > 35°C? Start->Check_Temp Check_Oleum Is Oleum Concentration > 35%? Check_Temp->Check_Oleum No Reduce_Temp Reduce Temperature to 15-35°C Check_Temp->Reduce_Temp Yes Check_Time Is Reaction Time > 5 hours? Check_Oleum->Check_Time No Reduce_Oleum Use Oleum with 20-35% SO₃ Check_Oleum->Reduce_Oleum Yes Optimize_Time Monitor Reaction and Reduce Time Check_Time->Optimize_Time Yes End Byproduct Formation Reduced Check_Time->End No Reduce_Temp->End Reduce_Oleum->End Optimize_Time->End

Caption: Troubleshooting workflow for reducing byproduct formation.

References

Technical Support Center: Optimizing 2-Amino-1,5-naphthalenedisulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Amino-1,5-naphthalenedisulfonic acid. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to support your experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Possible Cause Recommended Solution
Low Yield Incomplete sulfonation reaction.- Ensure the appropriate ratio of Tobias acid to oleum (B3057394) is used.[1] - Optimize reaction time and temperature; reactions are typically run for 1-5 hours at 5-55°C.[1]
Loss of product during purification.- Avoid excessive washing with water or dilute sulfuric acid, as the product has high solubility.[2] - Carefully control the precipitation conditions (temperature and sulfuric acid concentration) to maximize product recovery.[2]
Low Purity Presence of unreacted starting material (Tobias acid).- Increase the reaction time or temperature to drive the sulfonation to completion. - Ensure adequate mixing during the reaction.
Formation of byproducts (e.g., 2-aminonaphthalene-1,5,7-trisulfonic acid, 2-aminonaphthalene-5-sulfonic acid).[3]- Maintain mild reaction conditions and lower sulfonation temperatures to minimize byproduct formation.[1] - Use the appropriate concentration of oleum (20-65%).[1]
High Sulfuric Acid Content in Final Product Inefficient removal of sulfuric acid during isolation.- Precipitate the product by diluting the reaction mixture under precisely defined conditions.[2] - Control the final sulfuric acid concentration to between 20% and 80% during precipitation.[2] - Wash the crystalline product with a minimal amount of cold, dilute sulfuric acid or water, being mindful of yield loss.[2]
Poorly Filterable Product Unfavorable crystal morphology.- Control the temperature during the dilution and precipitation step (30-80°C) to obtain a more readily filterable product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the starting material for the synthesis of this compound?

A1: The primary starting material is 2-naphthylamine-1-sulfonic acid, commonly known as Tobias acid.[2]

Q2: What is the sulfonating agent used in this process?

A2: Fuming sulfuric acid, or oleum, is the most common sulfonating agent.[2] The concentration of free SO3 in the oleum is a critical parameter.

Q3: What are the typical reaction conditions for the sulfonation of Tobias acid?

A3: The sulfonation is typically carried out at a temperature range of 5°C to 55°C for 1 to 5 hours.[1] The weight ratio of oleum to Tobias acid can range from 5:1 to 1:5.[1]

Q4: How is the product isolated from the reaction mixture?

A4: The product is typically precipitated from the reaction mixture by dilution with water or dilute sulfuric acid.[2] Careful control of the dilution process and temperature is crucial for obtaining a pure product with good yield.

Q5: What are the common impurities found in the final product?

A5: Common impurities include residual sulfuric acid, unreacted Tobias acid, and isomeric byproducts such as 2-aminonaphthalene-1,5,7-trisulfonic acid and 2-aminonaphthalene-5-sulfonic acid.[3][4]

Q6: How can the purity of this compound be determined?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the final product and quantifying impurities.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterConditionReported YieldReported PurityReference
Reaction Temperature 5-55°C>93.5%>98.5% (HPLC)[2]
Oleum Concentration 20-65%High conversion rateFewer byproducts[1]
Reaction Time 1-5 hoursHigh conversion rate-[1]
Precipitation H2SO4 Conc. 20-80%->80% (dry product)[2]
Precipitation Temperature 30-80°C-Readily filterable form[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method designed for high yield and purity.[2]

Materials:

  • 2-naphthylamine-1-sulfonic acid (Tobias acid)

  • Oleum (20-65% free SO3)

  • Dilute sulfuric acid

  • Water

Procedure:

  • Sulfonation: In a suitable reaction vessel equipped with a stirrer and cooling system, add the desired amount of oleum.

  • Slowly add Tobias acid to the oleum while maintaining the temperature between 5°C and 55°C.

  • Continue stirring the reaction mixture for 1-5 hours at the set temperature.

  • Purification of Sulfonated Solution (Optional): The resulting sulfonated solution can be passed through one or more absorption columns with adsorbents to remove impurities.

  • Precipitation (Acid Eduction): Dilute the reaction mixture with dilute sulfuric acid and water to a final sulfuric acid concentration of 20-80%.

  • During dilution, maintain the temperature between 30°C and 80°C to ensure the formation of easily filterable crystals.[2]

  • Cooling and Crystallization: Cool the diluted mixture and hold at a lower temperature (e.g., -20°C to 30°C) for 1-4 hours to maximize crystallization.[1]

  • Isolation: Isolate the precipitated this compound by centrifugation or filtration.

  • Washing: Wash the product sparingly with cold, dilute sulfuric acid or water to remove adherent sulfuric acid. Be aware that excessive washing can lead to significant yield loss.[2]

  • Drying: Dry the final product under appropriate conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation start Start sulfonation Sulfonation (Tobias Acid + Oleum) start->sulfonation reaction Reaction (5-55°C, 1-5h) sulfonation->reaction dilution Dilution (to 20-80% H2SO4) reaction->dilution precipitation Precipitation (30-80°C) dilution->precipitation cooling Cooling & Crystallization (-20 to 30°C, 1-4h) precipitation->cooling isolation Isolation (Centrifugation/Filtration) cooling->isolation washing Washing isolation->washing drying Drying washing->drying end end drying->end Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide start Experiment Outcome low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No check_reaction Check Reaction Conditions (Temp, Time, Ratio) low_yield->check_reaction Yes high_h2so4 High H2SO4 Content? low_purity->high_h2so4 No check_byproducts Check for Byproducts (Use milder conditions) low_purity->check_byproducts Yes improve_washing Improve Washing/ Isolation Protocol high_h2so4->improve_washing Yes success Successful Synthesis high_h2so4->success No optimize_precipitation Optimize Precipitation (Temp, H2SO4 Conc.) check_reaction->optimize_precipitation optimize_precipitation->success check_byproducts->optimize_precipitation improve_washing->optimize_precipitation

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

Overcoming solubility issues of 2-Amino-1,5-naphthalenedisulfonic acid in HPLC mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during the HPLC analysis of 2-Amino-1,5-naphthalenedisulfonic acid.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: My this compound sample is not dissolving in the HPLC mobile phase, leading to precipitation in the sample vial, injector, or column.

This is a common issue due to the polar and ionic nature of this compound. The two sulfonic acid groups and the amino group make the molecule highly polar and its solubility is significantly influenced by the pH and composition of the solvent.

Initial Checks & Solutions:

  • Sample Diluent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase conditions. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause it to precipitate upon injection.

  • Low Aqueous Content: In reversed-phase HPLC, a certain amount of aqueous solvent is necessary to dissolve this polar analyte. If your initial mobile phase has a very high percentage of organic solvent, the analyte may not be soluble.

  • Incorrect pH: The sulfonic acid groups are strongly acidic, while the amino group is basic. The overall charge of the molecule and its solubility are therefore highly dependent on the pH of the mobile phase.

Systematic Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound in your HPLC method.

G start Start: Analyte Precipitation Observed check_diluent 1. Check Sample Diluent Is it the same as or weaker than the initial mobile phase? start->check_diluent adjust_diluent Action: Prepare sample in initial mobile phase or a higher aqueous percentage. check_diluent->adjust_diluent No check_pH 2. Evaluate Mobile Phase pH Are the sulfonic acid groups protonated? check_diluent->check_pH Yes adjust_diluent->check_pH adjust_pH Action: Add an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) to lower the pH to ~2.5-3.5. check_pH->adjust_pH No check_organic 3. Assess Organic Solvent Content Is the initial organic percentage too high? check_pH->check_organic Yes adjust_pH->check_organic adjust_organic Action: Decrease the initial organic solvent percentage in your gradient or isocratic method. check_organic->adjust_organic No consider_solvent 4. Consider Organic Solvent Type Is acetonitrile (B52724) being used? check_organic->consider_solvent Yes adjust_organic->consider_solvent change_solvent Action: Try methanol (B129727) or isopropanol (B130326) as an alternative or in combination with acetonitrile. consider_solvent->change_solvent No end Resolution: Analyte Soluble, Good Peak Shape consider_solvent->end Yes change_solvent->end

Caption: A troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for analyzing this compound?

A good starting point for a reversed-phase HPLC method is a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent like acetonitrile or methanol. For example, a gradient elution starting with 95% aqueous mobile phase (A) and 5% organic mobile phase (B), where A is water with 0.1% formic acid and B is acetonitrile with 0.1% formic acid, is a common starting point.[1][2]

Q2: How does pH affect the solubility and chromatography of this compound?

The pH of the mobile phase is critical. This compound has two strongly acidic sulfonic acid groups and a weakly basic amino group.

  • Low pH (e.g., 2.5-3.5): The sulfonic acid groups will be deprotonated (anionic), and the amino group will be protonated (cationic), forming a zwitterion. This is often the desired state for good retention and peak shape in reversed-phase HPLC. An acidic mobile phase ensures consistent ionization and minimizes interactions with free silanol (B1196071) groups on the stationary phase.

  • Neutral pH: The amino group will be neutral, and the sulfonic acid groups will be anionic, resulting in a net negative charge. This can lead to poor retention on a C18 column.

  • High pH: The molecule will be anionic, which is generally not ideal for reversed-phase chromatography.

The following diagram illustrates the relationship between pH and the ionization state of the analyte.

G cluster_low_ph Low pH (e.g., 2.5) cluster_neutral_ph Neutral pH (e.g., 7.0) cluster_high_ph High pH (e.g., >9.0) low_ph_node Analyte is Zwitterionic -SO3- and -NH3+ Good for RP-HPLC neutral_ph_node Analyte is Anionic -SO3- and -NH2 Poor retention low_ph_node->neutral_ph_node pH increases high_ph_node Analyte is Anionic -SO3- and -NH2 Not ideal for RP-HPLC neutral_ph_node->high_ph_node pH increases

Caption: Effect of pH on the ionization state of this compound.

Q3: My peak shape is poor (tailing or fronting). How can I improve it?

Poor peak shape is often related to secondary interactions with the stationary phase or solubility issues.

  • Adjust pH: Ensure the pH is low enough to protonate the amino group and maintain a consistent charge on the molecule.

  • Use a Buffer: If pH control is critical, consider using a buffer such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) in the mobile phase.[3]

  • Column Choice: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

Q4: Can I use a different organic solvent instead of acetonitrile?

Yes, methanol is a common alternative to acetonitrile and can offer different selectivity. Isopropanol can also be used, often as a third solvent, to improve the solubility of highly polar compounds.

Quantitative Data on Solubility

Solvent/ConditionSolubilityRemarks
Water (25 °C) ~4.5 g/LThe compound is moderately soluble in water.
Aqueous Acid (pH 2.5-3.5) Higher than in pure waterProtonation of the amino group can increase solubility.
Aqueous Base Generally solubleThe compound can form salts with bases, which are typically water-soluble.[4]
Methanol Lower than in waterExpected to have some solubility due to its polarity.
Acetonitrile Lower than in water/methanolGenerally less effective at dissolving highly polar and ionic compounds on its own.
Isopropanol Lower than in water/methanolCan be a useful additive to improve solubility in mixed-solvent systems.

Disclaimer: The solubility in organic solvents and at different pH values are estimations based on general chemical principles and data for related compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of a typical mobile phase for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or phosphoric acid)

  • 0.45 µm solvent filters

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean solvent bottle.

    • Carefully add 1 mL of formic acid to the water to achieve a 0.1% concentration.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter.

    • Degas the mobile phase using sonication or vacuum degassing.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a clean solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter.

    • Degas the mobile phase.

Protocol 2: Sample Preparation

This protocol outlines the steps for preparing a sample of this compound for HPLC analysis.

Materials:

  • This compound standard

  • Mobile Phase A (from Protocol 1) or a suitable diluent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

  • 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Transfer the standard to a volumetric flask.

    • Add a small amount of the chosen diluent and sonicate briefly to aid dissolution.

    • Once dissolved, dilute to the mark with the diluent.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution with the diluent to achieve the desired concentration for your calibration curve.

  • Sample Filtration:

    • Before transferring the final solution to an HPLC vial, filter it through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.

References

Technical Support Center: Optimizing Derivatization for Primary Aromatic Amines in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of primary aromatic amines (PAAs) for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the derivatization process. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the pre-column derivatization of primary aromatic amines and subsequent HPLC analysis.

FAQ 1: My derivatization reaction is incomplete or showing low yield. What are the common causes and solutions?

Incomplete derivatization is a frequent issue that leads to poor sensitivity and inaccurate quantification. Several factors can contribute to this problem.

  • Suboptimal pH: The derivatization of primary amines is highly pH-dependent. For instance, dansylation reactions proceed optimally under alkaline conditions (pH 9.5-10.5) to ensure the amino group is unprotonated and thus more nucleophilic[1][2]. Similarly, o-Phthalaldehyde (OPA) reactions are also performed under basic conditions[3].

    • Troubleshooting Steps:

      • Verify the pH of your reaction buffer immediately before use.

      • Ensure the buffer capacity is sufficient to neutralize any acidic components in your sample or acidic byproducts of the reaction, such as the HCl produced during dansylation[1].

      • Optimize the pH within the recommended range for your specific derivatizing agent. A pH that is too high can lead to reagent degradation, while a pH that is too low will result in protonation of the amine.

  • Reagent Degradation: Derivatizing agents can be sensitive to moisture and light.

    • Troubleshooting Steps:

      • Prepare fresh reagent solutions for each experiment, especially for agents like OPA which can be unstable[4].

      • Store stock reagents under the manufacturer's recommended conditions (e.g., desiccated, protected from light). Fluorescamine (B152294), for example, hydrolyzes rapidly in water.

      • Consider using an excess of the derivatizing reagent to drive the reaction to completion, but be mindful that a large excess can sometimes interfere with the chromatography[3].

  • Incorrect Solvent: The choice of solvent is crucial. For example, fluorescamine is soluble in acetone (B3395972) or DMSO but hydrolyzes quickly in aqueous environments.

    • Troubleshooting Steps:

      • Ensure your analyte and reagent are soluble in the chosen reaction solvent.

      • For reagents sensitive to water, use anhydrous solvents.

FAQ 2: I'm observing multiple or unexpected peaks in my chromatogram. How can I identify the source of these peaks?

Extraneous peaks can originate from several sources, including reagent-related impurities, side reactions, or unstable derivatives.

  • Excess Reagent and Byproducts: A large peak from the unreacted derivatizing agent or its hydrolysis products is common. Fluorescamine is advantageous in this regard as the reagent itself and its hydrolysis products are non-fluorescent, leading to lower background signals[5]. Dansyl chloride, however, can hydrolyze to the highly fluorescent dansyl-OH.

    • Troubleshooting Steps:

      • Inject a blank sample containing only the derivatization reagent and buffer to identify reagent-related peaks.

      • Optimize the concentration of the derivatizing reagent to minimize excess.

      • For dansylation, a quenching step using a primary or secondary amine (e.g., 10% ammonium (B1175870) hydroxide) can be added to consume excess dansyl chloride[1].

      • Adjust the gradient elution method to separate the analyte peaks from reagent-related peaks.

  • Derivative Instability: The derivatives of some reagents, notably OPA, can be unstable, leading to degradation products that appear as extra peaks[3][4][6].

    • Troubleshooting Steps:

      • Analyze the derivatized samples as quickly as possible.

      • Consider using an automated in-needle or online derivatization procedure to ensure consistent reaction times and immediate injection[6][7].

      • Investigate alternative thiols for OPA derivatization (e.g., N-acetyl-L-cysteine instead of 2-mercaptoethanol) which may produce more stable derivatives[6].

  • Side Reactions: Dansyl chloride is not entirely specific and can also react with phenolic hydroxyl and imidazole (B134444) groups, which may be present in your sample matrix[2].

    • Troubleshooting Steps:

      • Review the composition of your sample matrix for other reactive functional groups.

      • Employ sample clean-up procedures like solid-phase extraction (SPE) to remove interfering compounds prior to derivatization.

FAQ 3: My results show poor reproducibility between injections. What should I check?

Poor reproducibility is often linked to inconsistencies in the derivatization procedure or HPLC system issues.

  • Variable Reaction Time and Temperature: The extent of derivatization can be highly dependent on the reaction time and temperature.

    • Troubleshooting Steps:

      • Use a temperature-controlled autosampler or water bath to maintain a consistent reaction temperature.

      • Precisely control the reaction time for each sample and standard. Automation is highly recommended for this[7].

      • For manual procedures, ensure a consistent workflow from the addition of the reagent to the injection.

  • HPLC System Issues: Standard HPLC problems can also lead to poor reproducibility.

    • Troubleshooting Steps:

      • Check for leaks in the system.

      • Ensure the mobile phase is properly degassed to prevent air bubbles.

      • Verify the precision of the injection volume.

      • For a comprehensive checklist of common HPLC errors, refer to established troubleshooting guides[8].

Data and Protocols

Comparison of Common Derivatizing Agents

The selection of a derivatizing agent is a critical step that influences the sensitivity, selectivity, and robustness of the analytical method. The table below summarizes the key characteristics of three widely used reagents for primary aromatic amines.

FeatureDansyl Chlorideo-Phthalaldehyde (OPA)Fluorescamine
Reactive Group Primary & Secondary Amines[1][2]Primary Amines (in presence of a thiol)[3][9]Primary Amines[5][10]
Reaction pH Alkaline (pH 9.5 - 10.5)[1][11]Alkaline (pH 9 - 11.5)[12]Neutral to Alkaline (pH 8-9)
Reaction Speed Slower (e.g., 30-60 min)Very Fast (< 1-2 min)[3][4]Very Fast (milliseconds to seconds)
Derivative Stability Highly Stable[1]Poor; requires rapid analysis or specific conditions[4][6]Generally stable
Detection Method Fluorescence (Ex: ~340 nm, Em: ~520 nm), UV-Vis[1]Fluorescence (Ex: ~340 nm, Em: ~450 nm), UV-Vis[3]Fluorescence (Ex: ~390 nm, Em: ~475 nm)[10]
Key Advantage Reacts with both primary and secondary amines; stable derivatives[1][4]Very fast reaction, suitable for automation[7]Reagent and byproducts are non-fluorescent, low background[5]
Key Disadvantage Slower reaction; reacts with other nucleophiles[4]Derivatives are unstable; does not react with secondary amines[3][6]Does not react with secondary amines; reagent is moisture sensitive[5]
Experimental Protocols

Protocol 1: General Pre-Column Derivatization with Dansyl Chloride

This protocol is a general guideline and may require optimization for specific applications[1].

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a solution of Dansyl Chloride (e.g., 1.5 mg/mL) in a non-aqueous, aprotic solvent like acetone or acetonitrile. This solution should be prepared fresh.

    • Buffer: Prepare a 100 mM sodium bicarbonate or carbonate buffer and adjust the pH to 9.5-10.5[1][11].

    • Quenching Solution (Optional): Prepare a solution such as 10% ammonium hydroxide (B78521) to stop the reaction[1].

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 50 µL of the alkaline buffer.

    • Add 25 µL of the sample or standard solution containing the primary aromatic amine.

    • Add 50 µL of the freshly prepared Dansyl Chloride solution.

    • Mix thoroughly by vortexing.

    • Incubate the mixture in a heated block or water bath (e.g., at 60 °C for 30-60 minutes) in the dark.

    • (Optional) Cool the mixture and add 7.5 µL of the quenching solution to consume excess Dansyl Chloride[1].

    • The sample is now ready for HPLC injection.

Protocol 2: General Pre-Column Derivatization with o-Phthalaldehyde (OPA)

This protocol is based on a rapid derivatization suitable for automation[3][7]. The instability of OPA derivatives necessitates a consistent and rapid workflow from derivatization to injection[6].

  • Reagent Preparation:

    • OPA Reagent: Dissolve OPA in a borate (B1201080) buffer (e.g., 0.1 M, pH 10.2). Add a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid (e.g., 225 mM)[7][12]. The reagent should be freshly prepared and protected from light.

  • Derivatization Procedure:

    • This procedure is ideally performed in an HPLC autosampler.

    • Mix the sample, OPA reagent, and buffer in a specific ratio (e.g., draw 50 µL of buffer, 2.5 µL of OPA reagent, and 1 µL of sample into the sample loop)[13].

    • Allow the reaction to proceed for a short, precisely controlled time (e.g., 1 minute) at room temperature[3][4].

    • Immediately inject the mixture onto the HPLC column.

Visual Workflow and Logic Diagrams

Diagram 1: General Workflow for PAA Derivatization and HPLC Analysis

This diagram illustrates the typical sequence of steps involved in the analysis of primary aromatic amines using pre-column derivatization.

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Prepare Sample/ Standard Solution Mix Mix Sample, Buffer, & Reagent Sample->Mix Buffer Prepare Reaction Buffer (Adjust pH) Buffer->Mix Reagent Prepare Fresh Derivatizing Agent Reagent->Mix React Incubate (Control Time & Temp) Mix->React Quench Quench Reaction (Optional) React->Quench Inject Inject Derivatized Sample Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV-Vis or Fluorescence) Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze

Caption: Workflow for PAA analysis via pre-column derivatization.

Diagram 2: Troubleshooting Logic for Incomplete Derivatization

This diagram provides a logical path for diagnosing and solving issues related to low derivatization yield.

G Start Problem: Incomplete Derivatization Check_pH Is Reaction pH Correct? Start->Check_pH Check_Reagent Is Derivatizing Agent Fresh & Active? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Verify Buffer Capacity Check_pH->Adjust_pH No Check_Conditions Are Reaction Time & Temp Optimal? Check_Reagent->Check_Conditions Yes New_Reagent Prepare Fresh Reagent Check Storage Conditions Check_Reagent->New_Reagent No Check_Matrix Are there Interfering Substances in Matrix? Check_Conditions->Check_Matrix Yes Optimize_Conditions Optimize Incubation Time and Temperature Check_Conditions->Optimize_Conditions No Cleanup_Sample Implement Sample Clean-up (e.g., SPE) Check_Matrix->Cleanup_Sample Yes Resolved Problem Resolved Check_Matrix->Resolved No Adjust_pH->Check_pH New_Reagent->Check_Reagent Optimize_Conditions->Check_Conditions Cleanup_Sample->Resolved

Caption: Troubleshooting flowchart for low derivatization yield.

References

Stability of 2-Amino-1,5-naphthalenedisulfonic acid in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-1,5-naphthalenedisulfonic acid in various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule possesses two key functional groups, an amino group and two sulfonic acid groups, on a naphthalene (B1677914) ring system, each susceptible to particular degradation pathways. Aromatic amines are known to be sensitive to oxidation and light, while sulfonic acid groups, particularly in the alpha-position of the naphthalene ring (as is the case for the 1- and 5-positions), can be susceptible to hydrolysis under certain conditions, such as high temperatures and strong acidity.

Q2: Which buffer systems are recommended for maintaining the stability of this compound solutions?

Q3: What are the expected degradation products of this compound?

A3: Based on the chemical structure, potential degradation products could arise from:

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of colored degradation products. The naphthalene ring itself can also be oxidized, potentially leading to hydroxylated derivatives and ring-opened products under harsh oxidative conditions.

  • Desulfonation: The sulfonic acid group at the 1-position (an alpha position) is more labile than the one at the 5-position and may be hydrolyzed under acidic conditions and elevated temperatures, leading to the formation of 2-Amino-5-naphthalenesulfonic acid.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of photo-oxidation products. Aromatic amines are particularly known to be light-sensitive.

Q4: How should I store solutions of this compound to minimize degradation?

A4: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent oxidation. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected drop in concentration of this compound in a phosphate-buffered solution. 1. pH Instability: The pH of the buffer may have shifted over time, leading to accelerated degradation. 2. Oxidation: The solution may have been exposed to oxygen, especially if stored for a prolonged period at room temperature. 3. Photodegradation: The solution might have been exposed to light.1. Verify the pH of the solution. Ensure the buffer capacity is sufficient for the duration of the experiment. 2. Prepare fresh solutions and consider purging with an inert gas like nitrogen or argon before sealing the container. 3. Store solutions in light-protected containers (e.g., amber vials).
Appearance of a yellow or brown color in the solution. Oxidative Degradation: The amino group is likely undergoing oxidation, which often results in colored byproducts.1. Minimize exposure to air and light. 2. Consider the addition of an antioxidant, but first, verify its compatibility and lack of interference with downstream analytical methods. 3. Prepare solutions fresh before use.
Inconsistent results in stability studies using a Tris buffer. Buffer Reactivity: The primary amine of the Tris buffer may be reacting with the analyte or its degradation products.1. Switch to a different buffer system, such as phosphate (B84403) or citrate (B86180), after confirming their inertness in a preliminary study. 2. If Tris must be used, investigate potential adduct formation by LC-MS.
Detection of a new peak in HPLC analysis corresponding to 2-Amino-5-naphthalenesulfonic acid. Acid-Catalyzed Desulfonation: This is a likely degradation pathway, especially if the solution was prepared in an acidic buffer and/or exposed to elevated temperatures.1. Confirm the identity of the new peak using a reference standard or by mass spectrometry. 2. To minimize this degradation, use a buffer with a pH closer to neutral, if compatible with the experimental goals, and avoid high temperatures.

Data Presentation

Disclaimer: The following tables contain illustrative data based on general chemical principles, as specific experimental stability data for this compound in these buffer systems is not available in peer-reviewed literature. This data is intended to provide a framework for what a stability study might reveal.

Table 1: Illustrative Stability of this compound in Different Buffer Systems at 40°C over 7 Days.

Buffer System (0.1 M)pHDay 0 (% Purity)Day 1 (% Purity)Day 3 (% Purity)Day 7 (% Purity)
Sodium Citrate3.099.898.596.292.1
Sodium Phosphate5.099.999.598.897.5
Sodium Phosphate7.099.899.097.595.0
Tris-HCl8.599.797.293.185.3

Table 2: Illustrative Effect of Temperature on the Stability of this compound in 0.1 M Phosphate Buffer (pH 7.0) over 24 hours.

Temperature0 hours (% Purity)6 hours (% Purity)12 hours (% Purity)24 hours (% Purity)
4°C99.999.899.899.7
25°C (Room Temp)99.999.599.198.2
60°C99.997.194.589.3

Experimental Protocols

Protocol 1: General Stability Study in a Buffered Solution
  • Buffer Preparation: Prepare 0.1 M solutions of the desired buffers (e.g., sodium phosphate, sodium citrate) and adjust the pH to the target value using an appropriate acid or base (e.g., phosphoric acid, sodium hydroxide).

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to achieve a final concentration of, for example, 1 mg/mL.

  • Sample Aliquoting: Dispense the solution into amber HPLC vials, leaving minimal headspace.

  • Storage: Place the vials in a temperature-controlled stability chamber at the desired temperature (e.g., 25°C, 40°C, 60°C). Prepare a control set of vials to be stored at a reference temperature (e.g., 4°C).

  • Time Points: Withdraw vials at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours, and 7 days).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of remaining this compound and quantify any major degradation products relative to the initial time point.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound This compound Stock Prepare Stock Solution Compound->Stock Buffer Buffer Preparation (e.g., Phosphate, Citrate) Buffer->Stock Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Peak Purity) HPLC->Data Result Result Data->Result Stability Profile & Degradation Pathways

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Desulfonated 2-Amino-5-naphthalenesulfonic acid Parent->Desulfonated Acid, Heat Oxidized_Amine Oxidized Amino Derivatives (e.g., Nitroso, Nitro) Parent->Oxidized_Amine Oxidizing Agent, Light Hydroxylated Hydroxylated Naphthalene Ring Parent->Hydroxylated Oxidizing Agent Ring_Opened Ring-Opened Products Hydroxylated->Ring_Opened Harsh Oxidation

Caption: Potential degradation pathways.

Technical Support Center: Industrial Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-Amino-1,5-naphthalenedisulfonic acid.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, offering potential causes and solutions to ensure optimal yield, purity, and safety.

Problem IDIssuePotential CausesRecommended Actions
SYN-001 Low Yield of this compound - Incomplete sulfonation of the starting material (Tobias acid).- Suboptimal reaction temperature.- Incorrect ratio of reactants.- Loss of product during workup and isolation.- Ensure the Tobias acid is of high purity (97-98% min).- Optimize the sulfonation temperature; a common range is 5-55°C.[1]- Maintain the correct weight ratio of Tobias acid to oleum (B3057394) (e.g., 1:1 to 1:10).[1]- Minimize product loss by carefully controlling precipitation and filtration steps.
SYN-002 Formation of Impurities, including 2-Aminonaphthalene (AN) - Side reactions occurring during the synthesis.- Decomposition of intermediates or the final product.- Employ a "salt-free" synthesis method that includes refining steps for the sulfonation solution and acid filtrate to remove byproducts.[1]- For syntheses starting from 2-hydroxynaphthalene-1-sulfonic acid, utilize the Bucherer reaction and ensure complete conversion to minimize the formation of the carcinogenic byproduct 2-aminonaphthalene.[2][3]
PUR-001 Difficulty in Separating the Product from Spent Sulfuric Acid - High solubility of the product in the acidic reaction mixture.- After sulfonation, perform an "acid eduction" step where the product is precipitated by carefully controlling the temperature and acid concentration.[1]- Employ centrifugation to efficiently separate the precipitated product from the acid filtrate.[1]
ENV-001 Generation of Hazardous Waste (Spent Sulfuric Acid) - Use of large quantities of oleum or sulfuric acid as a sulfonating agent and solvent.- Implement a process that allows for the recycling of the acid filtrate.[1]- Recover and reuse sulfuric acid and SO3 gas from the process off-gas.[1]- Adhere to local regulations for the handling and disposal of hazardous waste, which may include neutralization or reprocessing of the spent acid.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the industrial synthesis of this compound?

A1: The most common starting material is 2-Amino-1-naphthalenesulfonic acid, also known as Tobias acid.[1]

Q2: What are the key steps in a modern, environmentally conscious synthesis process for this compound?

A2: A modern approach, often referred to as a "salt-free" method, typically involves the following stages:

  • Sulfonation: Reaction of Tobias acid with oleum.

  • Refining of Sulfonation Solution: Purification of the reaction mixture to remove impurities.

  • Acid Eduction: Precipitation of the desired product from the acidic solution.

  • Temperature Control and Centrifugation: Cooling the mixture to maximize precipitation and then separating the solid product.

  • Refining of Acid Filtrate: Treating the liquid waste to recover valuable materials.

  • Gas Recovery: Capturing and recycling sulfuric acid and SO3 from the tail gas.[1]

Q3: What are the critical process parameters to control during the sulfonation step?

A3: The critical parameters for the sulfonation of Tobias acid are the reaction temperature, the ratio of reactants, and the reaction time. The temperature is typically maintained between 5°C and 55°C, and the weight ratio of Tobias acid to oleum can range from 10:1 to 1:10. The reaction time is generally between 1 to 5 hours.[1]

Q4: How can the formation of the carcinogenic byproduct 2-aminonaphthalene be minimized?

A4: The formation of 2-aminonaphthalene is a significant concern. In processes that may generate this impurity, it is crucial to control the reaction conditions to prevent the decomposition of the sulfonic acid products.[2] In synthesis routes starting from hydroxylated naphthalenes, ensuring the complete conversion during the amination (Bucherer) reaction is key to preventing its formation.[3]

Q5: What are the advantages of a "salt-free" synthesis method?

A5: The primary advantages of a salt-free synthesis method are reduced environmental impact and improved product quality. This is achieved through lower reaction temperatures, fewer byproducts, high conversion rates, and the recycling of acid filtrate and harmful gases.[1]

Experimental Protocols

Protocol 1: Salt-Free Synthesis of this compound

This protocol is based on a method designed for industrial production with an emphasis on minimizing waste and byproducts.

Materials:

  • 2-Amino-1-naphthalenesulfonic acid (Tobias acid, 97-98% purity)

  • Oleum

Procedure:

  • Sulfonation:

    • In a suitable reactor, combine Tobias acid and oleum in a weight ratio between 10:1 and 1:10.

    • Maintain the reaction temperature between 5°C and 55°C.

    • Allow the reaction to proceed for 1 to 5 hours to generate the sulfonated liquid.[1]

  • Refining Sulfonated Liquid:

    • Pass the sulfonated liquid through one or more absorption columns containing adsorbents to remove impurities.

  • Acid Eduction and Crystallization:

    • Cool the refined sulfonated liquid to a temperature between -20°C and 30°C.

    • Maintain this temperature for 1 to 4 hours to allow for the complete precipitation of the this compound.[6]

  • Isolation:

    • Separate the precipitated product from the mother liquor via centrifugation.

  • Recycling and Waste Management:

    • The acid filtrate can be refined and recycled.

    • Sulfuric acid tail gas and SO3 gas from the reactor can be recovered and reused.[1]

Visualizations

Industrial_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification and Isolation cluster_recycling Waste Management & Recycling Tobias Acid Tobias Acid Sulfonation Reactor Sulfonation Reactor Tobias Acid->Sulfonation Reactor Oleum Oleum Oleum->Sulfonation Reactor Sulfonated Liquid Sulfonated Liquid Sulfonation Reactor->Sulfonated Liquid Gas Recovery System Gas Recovery System Sulfonation Reactor->Gas Recovery System Tail Gas Refining Column Refining Column Sulfonated Liquid->Refining Column Acid Eduction & Cooling Acid Eduction & Cooling Refining Column->Acid Eduction & Cooling Centrifuge Centrifuge Acid Eduction & Cooling->Centrifuge Final Product Final Product Centrifuge->Final Product Acid Filtrate Acid Filtrate Centrifuge->Acid Filtrate Recycled Acid Recycled Acid Acid Filtrate->Recycled Acid Recycled SO3 Recycled SO3 Gas Recovery System->Recycled SO3 Troubleshooting_Logic Start Start Low Yield Low Yield Start->Low Yield Check Purity of Tobias Acid Check Purity of Tobias Acid Low Yield->Check Purity of Tobias Acid Cause? Optimize Temperature Optimize Temperature Check Purity of Tobias Acid->Optimize Temperature If pure Adjust Reactant Ratio Adjust Reactant Ratio Optimize Temperature->Adjust Reactant Ratio Improve Isolation Improve Isolation Adjust Reactant Ratio->Improve Isolation Yield Improved Yield Improved Improve Isolation->Yield Improved

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Amino-1,5-naphthalenedisulfonic Acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-1,5-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals, is critical for ensuring product quality and process control. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques for its quantification. The information presented is supported by representative experimental data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC stands as the premier technique for the quantification of this compound due to its high specificity, sensitivity, and accuracy. A representative reversed-phase HPLC (RP-HPLC) method has been validated for this purpose, demonstrating excellent performance characteristics.

Performance Comparison

The following table summarizes the validation parameters for a representative RP-HPLC method for the quantification of this compound, alongside a comparison with alternative analytical techniques.

Parameter RP-HPLC Method Ion Chromatography (IC) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Specificity High (Separates from impurities)Moderate (Separates ions)Low (Prone to interference)
Analysis Time ~15 minutes~20 minutes~5 minutes

Experimental Protocol: Representative RP-HPLC Method

This protocol describes a typical validated RP-HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12-13 min: 40% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from the LOQ to approximately 150% of the expected sample concentration.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 mobile phase mixture to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.[1]

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels. The mean recovery should be within 98.0-102.0%.[2]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should be less than 2.0%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative Analytical Techniques

While HPLC is the method of choice for its superior performance, other techniques can be employed for the quantification of this compound, particularly for specific applications or when HPLC is not available.

Ion Chromatography (IC)

Ion chromatography is a suitable alternative for the analysis of sulfonic acids.[1][3] It separates ions based on their affinity to an ion-exchange resin.

  • Principle: The sample is introduced into a stream of eluent and passed through an ion-exchange column. The sulfonic acid anions are separated and then detected, typically by conductivity.

  • Advantages: Good for analyzing ionic species in aqueous samples.

  • Limitations: May have lower resolution and sensitivity compared to RP-HPLC for this specific compound.

UV-Vis Spectrophotometry

For a rapid and simpler quantification, especially in quality control settings where the sample matrix is well-defined, UV-Vis spectrophotometry can be utilized.

  • Principle: This method relies on the absorption of ultraviolet or visible light by the analyte. A calibration curve is constructed by measuring the absorbance of standard solutions at a specific wavelength.

  • Advantages: Fast, inexpensive, and easy to perform.

  • Limitations: Lacks specificity and is susceptible to interference from other UV-absorbing compounds in the sample.

Methodology Visualization

To ensure the reliability of the analytical data, a systematic validation workflow is essential. The following diagram illustrates the key stages in the validation of an HPLC method.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

Caption: HPLC Method Validation Workflow.

The following diagram illustrates the logical relationship in selecting an analytical method based on key performance requirements.

Method_Selection_Logic start Analytical Requirement high_specificity High Specificity & Accuracy? start->high_specificity rapid_screening Rapid Screening Needed? high_specificity->rapid_screening No hplc Select HPLC high_specificity->hplc Yes ic Consider Ion Chromatography rapid_screening->ic No uv_vis Select UV-Vis Spectrophotometry rapid_screening->uv_vis Yes

Caption: Analytical Method Selection Logic.

References

A Comparative Analysis of Aminonaphthalenesulfonic Acid Isomers as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of aminonaphthalenesulfonic acid isomers and their derivatives as fluorescent probes. These compounds are valuable tools in biochemical and pharmaceutical research due to their environmentally sensitive fluorescence, which makes them effective for studying molecular interactions, particularly protein binding and conformational changes. This document summarizes key performance data, details experimental protocols for their characterization and application, and provides visual workflows to aid in experimental design.

Performance Comparison of Aminonaphthalenesulfonic Acid Derivatives

The fluorescence properties of aminonaphthalenesulfonic acid isomers are highly dependent on their molecular structure and the polarity of their environment. Generally, these probes exhibit weak fluorescence in aqueous solutions, which is significantly enhanced in nonpolar environments or upon binding to hydrophobic sites on macromolecules like proteins. This solvatochromism is a key feature exploited in their application. Below is a summary of the photophysical properties of some common aminonaphthalenesulfonic acid-based fluorescent probes.

Probe NameAbbreviationExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent/Condition
8-Anilinonaphthalene-1-sulfonic acidANS3735080.154Ethylene Glycol
3555340.003Water[1]
~350~520 (free)~0.002 (aqueous buffer)Aqueous Buffer[2][3]
~468 (bound)~477 (bound to protein)~0.4 (bound to serum albumin)Bound to Protein[2][3]
1-Anilinonaphthalene-8-sulfonic acid1,8-ANS350 (free)520 (free)-Free in solution[2]
468 (bound)477 (bound to FABP2)-Bound to Protein[2]
2-Anilinonaphthalene-6-sulfonic acid2,6-ANS---Data not readily available
4-Amino-1-naphthalenesulfonic acid--Blue Fluorescence-Aqueous solution[4][5]
1-Naphthylamine-5-sulfonic acid--Green Fluorescence-Dilute aqueous solution
4-Amino naphthalene-1-sulfonic acid-alginateAmNS-ALG325-High in polar solventsWater[6]
429-Low in nonpolar solventsButanol[6]

Note: The quantum yield and emission maxima of these probes are highly solvent-dependent. The data presented here are from various sources and may have been measured under different conditions.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard of known quantum yield, is a common and accessible approach.

Materials:

  • Fluorophore of interest (aminonaphthalenesulfonic acid isomer)

  • Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of solutions of varying concentrations for both the sample and the standard fluorophore in the chosen solvent. The concentrations should be dilute enough to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra for each solution using a fluorescence spectrometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission peak for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Protein-Ligand Binding Assay using Aminonaphthalenesulfonic Acid Probes

This protocol describes how to determine the binding affinity of a ligand to a protein by monitoring the displacement of a fluorescent probe like ANS.

Materials:

  • Protein of interest

  • Ligand of interest

  • Aminonaphthalenesulfonic acid probe (e.g., ANS)

  • Buffer solution (e.g., PBS)

  • Fluorescence spectrometer

  • Quartz cuvette

Procedure:

  • Prepare stock solutions of the protein, ligand, and fluorescent probe in the buffer.

  • Determine the optimal excitation and emission wavelengths for the probe in the presence of the protein. This is typically done by titrating the protein with the probe and observing the shift in the emission spectrum.

  • Incubate a fixed concentration of the protein and the fluorescent probe to form the protein-probe complex. The concentrations should be chosen to give a stable and measurable fluorescence signal.

  • Record the initial fluorescence intensity of the protein-probe complex.

  • Perform a competitive titration by making successive additions of the ligand to the cuvette containing the protein-probe complex.

  • Record the fluorescence intensity after each addition, allowing the system to equilibrate. A decrease in fluorescence intensity indicates the displacement of the probe by the ligand.

  • Plot the fluorescence intensity as a function of the ligand concentration.

  • Determine the IC50 value , which is the concentration of the ligand that causes a 50% reduction in the initial fluorescence.

  • Calculate the binding affinity (Kd) of the ligand using the Cheng-Prusoff equation or by fitting the data to a suitable binding model.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Quantum_Yield cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare serial dilutions of sample and standard B Measure Absorbance (UV-Vis Spectrophotometer) A->B C Record Fluorescence Emission Spectra (Fluorescence Spectrometer) B->C Same excitation λ D Integrate emission spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate slopes of linear fits E->F G Calculate Quantum Yield (Φ) F->G

Workflow for Determining Relative Fluorescence Quantum Yield.

Experimental_Workflow_Protein_Binding cluster_setup Assay Setup cluster_titration Competitive Titration cluster_data_analysis Data Analysis A Prepare Protein-Probe Complex (Fixed concentrations) B Record Initial Fluorescence (F₀) A->B C Add increasing concentrations of Ligand B->C D Record Fluorescence (F) after each addition C->D E Plot F vs. [Ligand] D->E F Determine IC₅₀ E->F G Calculate Binding Affinity (Kd) F->G

Workflow for Protein-Ligand Binding Assay.

References

A Comparative Guide to Naphthalene-Based Protein Probes: 8-Anilino-1-naphthalenesulfonic acid (ANS) vs. 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two naphthalene-based fluorescent probes, 8-Anilino-1-naphthalenesulfonic acid (ANS) and 2-Amino-1,5-naphthalenedisulfonic acid, for the analysis of protein structure and function. The selection of an appropriate fluorescent probe is critical for obtaining reliable and meaningful data in studies of protein folding, conformational changes, and ligand binding. This document aims to assist researchers in making an informed decision by presenting available experimental data, detailed methodologies, and visual representations of the underlying principles.

Introduction to Naphthalene-Based Protein Probes

Naphthalene derivatives are widely used as extrinsic fluorescent probes in biochemistry and cell biology. Their fluorescence properties are highly sensitive to the polarity of their microenvironment. In aqueous solutions, these molecules typically exhibit weak fluorescence. However, upon binding to hydrophobic regions on the surface of proteins, their fluorescence quantum yield can increase significantly, often accompanied by a blue shift in the emission maximum. This phenomenon makes them powerful tools for monitoring changes in protein conformation that expose hydrophobic pockets, such as those occurring during protein folding, unfolding, or ligand binding.

8-Anilino-1-naphthalenesulfonic acid (ANS): The Well-Established Probe

8-Anilino-1-naphthalenesulfonic acid (ANS) is a well-characterized and extensively used fluorescent probe for studying non-polar regions in proteins and membranes.[1] Its utility stems from the dramatic enhancement of its fluorescence upon binding to hydrophobic sites.[2] This property has made it an invaluable tool for investigating protein folding intermediates, detecting protein aggregation, and characterizing ligand binding events.[2]

Mechanism of Action

The fluorescence of ANS is quenched in polar environments like water. When it encounters a hydrophobic pocket on a protein, it partitions into this non-polar environment. This shielding from water molecules, coupled with the rigidization of the probe's structure upon binding, leads to a significant increase in fluorescence intensity and a shift of the emission maximum to a shorter wavelength (blue shift).[3] The binding of ANS to proteins is primarily driven by hydrophobic interactions, but electrostatic interactions between the negatively charged sulfonate group of ANS and positively charged residues on the protein surface can also play a role.[4]

Performance Data

The following table summarizes key quantitative data for ANS as a protein probe, compiled from various studies.

ParameterValueProtein/ConditionReference
Excitation Maximum (λex) ~350-380 nmBound to proteins[3][5]
Emission Maximum (λem) ~460-480 nmBound to hydrophobic sites[6]
Emission Maximum (λem) ~515-520 nmIn aqueous solution[6]
Quantum Yield Low in water, significantly higher when boundGeneral observation[3]
Binding Affinity (Kd) Micromolar to millimolar rangeVaries with protein and binding site[4]
Experimental Protocol: Characterizing Protein Conformational Changes using ANS

This protocol outlines a general procedure for using ANS to monitor changes in protein conformation, for example, induced by a denaturant or a ligand.

Materials:

  • Purified protein of interest

  • ANS stock solution (e.g., 1 mM in water or buffer, stored in the dark)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Ligand or denaturant of interest

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein of interest in the assay buffer at a suitable concentration (e.g., 1-10 µM).

    • Prepare a series of solutions with varying concentrations of the ligand or denaturant.

  • ANS Addition:

    • Add a small aliquot of the ANS stock solution to the protein solution to a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically.

    • Incubate the mixture for a short period (e.g., 5-15 minutes) at a constant temperature to allow for binding equilibrium to be reached.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 370 nm.

    • Record the fluorescence emission spectrum from 400 nm to 600 nm.

    • The fluorescence intensity at the emission maximum (typically around 470-480 nm) is recorded.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the ligand or denaturant concentration.

    • An increase in fluorescence intensity indicates the exposure of hydrophobic sites on the protein, signifying a conformational change.

This compound: An Alternative with Limited Data

In contrast to the extensive body of literature on ANS, there is a significant lack of published experimental data on the use of this compound as a general-purpose fluorescent protein probe. The available information is primarily limited to its use as a chemical intermediate in the synthesis of azo dyes.[7]

Due to the absence of quantitative data on its fluorescence enhancement, binding affinities to various proteins, and sensitivity to conformational changes, a direct and objective comparison with ANS is not feasible at this time.

Visualizing the Principles

To aid in the understanding of the concepts discussed, the following diagrams were generated using the DOT language.

cluster_Probe Fluorescent Probe cluster_Fluorescence Fluorescence Emission cluster_Protein Protein Conformation Probe_aq Probe in Aqueous Solution Low_F Low Fluorescence Probe_aq->Low_F Quenched Probe_bound Probe Bound to Hydrophobic Pocket High_F High Fluorescence (Blue Shifted) Probe_bound->High_F Enhanced Native Native Protein (Hydrophobic Pockets Buried) Unfolded Unfolded/Intermediate State (Hydrophobic Pockets Exposed) Native->Unfolded Denaturation or Ligand Binding Unfolded->Probe_bound Probe Binding

Caption: Mechanism of action for environment-sensitive fluorescent probes.

start Start prep_protein Prepare Protein Solution start->prep_protein add_ans Add ANS Stock Solution prep_protein->add_ans incubate Incubate for Binding add_ans->incubate measure Measure Fluorescence (λex=~370nm, λem=400-600nm) incubate->measure analyze Analyze Data (Plot Intensity vs. [Ligand]) measure->analyze end End analyze->end

Caption: Experimental workflow for ANS-based protein conformational analysis.

Conclusion

8-Anilino-1-naphthalenesulfonic acid (ANS) is a robust and well-documented fluorescent probe for studying protein hydrophobicity, folding, and conformational changes. Its photophysical properties and binding characteristics have been extensively studied, and established protocols for its use are widely available.

In contrast, this compound is not a commonly used fluorescent probe for protein analysis, and there is a significant lack of published data to support its efficacy in this application. Researchers requiring a reliable and well-characterized probe for studying protein conformational dynamics are advised to use ANS or other established fluorescent dyes. Further research would be necessary to evaluate the potential of this compound as a protein probe and to determine its performance characteristics relative to ANS.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison for the Analysis of Sulfonated Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the determination of sulfonated aromatic amines. This guide provides a summary of quantitative data from various studies, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The accurate and reliable quantification of sulfonated aromatic amines, a class of compounds with potential carcinogenic properties, is of paramount importance in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. This guide synthesizes data from inter-laboratory comparison studies and method validation reports to provide an objective overview of the performance of commonly employed analytical techniques.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for achieving reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of aromatic amines. The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Aromatic Amine Analysis

Analyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Precision (RSD%)Recovery (%)Reference
22 Primary Aromatic AminesCooking Utensil Migrants (3% Acetic Acid)>83 times lower than 10 µg/kg>24 times lower than 10 µg/kg>0.995Intraday: Not specified, Inter-day: Not specifiedNot Specified[1]
8 Primary Aromatic AminesFood Simulant (3% Acetic Acid)Adequate with respect to legislationNot SpecifiedNot Specified5.6 - 21.4 (Global internal reproducibility)Not Specified[2]
20 Primary Aromatic AminesAqueous Food Simulants0.27 - 3 µg/LNot SpecifiedNot Specified3.9 - 19 (Within-laboratory reproducibility)Not Specified[3]
6 Unsulfonated Aromatic AminesColor Additives (FD&C Yellow No. 5 & 6)Not SpecifiedNot Specified>0.9991.74 - 9.78101 - 115[4]

Table 2: Performance Characteristics of GC-MS Methods for Aromatic Amine Analysis

Analyte(s)Sample MatrixLimit of Detection (LOD)Precision (RSD%)Recovery (%)Reference
Iodinated Derivatives of Aromatic AminesUrineGC-EI-MS: 9–50 pg/L, GC-NCI-MS: 3.0–7.3 pg/L, GC-EI-MS/MS: 0.9–3.9 pg/LIntra-day: <15, Inter-day: <2080 - 104[5]

Table 3: Inter-laboratory Comparison Study Results for Primary Aromatic Amines in Paper Napkin Extracts

ParameterFindingReference
Satisfactory Results (zU-scores ≤ |2|)Spiked cold water extracts: 88%, Napkins: 77%[6]
Horwitz Ratio (HorRat)Spiked cold water extracts: 0.48-1.25, Napkins: 1.26-1.91[6]

These tables highlight the high sensitivity and precision of modern analytical instrumentation. LC-MS/MS methods, in particular, offer excellent detection limits, making them suitable for trace-level analysis in complex matrices.[1][3] GC-MS, especially when using techniques like negative chemical ionization (NCI) or tandem mass spectrometry (MS/MS), also provides exceptional sensitivity.[5] The results from the inter-laboratory comparison study on paper napkins demonstrate a good level of competence among participating laboratories, with the majority achieving satisfactory scores.[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the accuracy and comparability of results across different laboratories. The following sections outline typical methodologies for the analysis of sulfonated aromatic amines.

Protocol 1: Sample Preparation for Aromatic Amines from Textiles

This protocol is based on the general procedures for extracting azo dyes and reducing them to their constituent aromatic amines.

  • Sample Collection: Obtain a representative sample from the textile product.[7]

  • Colorant Extraction: Depending on the textile composition and dyeing method, extract the colorant from the sample.[7]

  • Reductive Cleavage: Subject the azo group in the extracted colorant to reductive decomposition to release the primary aromatic amines.[7]

  • Purification and Concentration: Purify and concentrate the resulting amine solution to remove interfering substances and enhance sensitivity.[7]

Protocol 2: Analysis of Aromatic Amines by LC-MS/MS

This protocol describes a general workflow for the quantification of primary aromatic amines using liquid chromatography-tandem mass spectrometry.

  • Chromatographic Separation:

    • Instrument: Agilent 1290 Infinity II LC coupled to an Agilent 6470A triple quadrupole LC/MS.[1]

    • Column: Agilent InfinityLab Poroshell 120 PFP column.[1]

    • Mobile Phase: A gradient of aqueous acetic acid and an organic solvent is typically used.

    • Injection Volume: A small volume (e.g., 1-10 µL) of the prepared sample extract is injected.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[8]

Protocol 3: Analysis of Aromatic Amines by GC-MS

This protocol outlines a typical procedure for the analysis of aromatic amines by gas chromatography-mass spectrometry, often requiring derivatization.

  • Derivatization: Convert the polar aromatic amines into more volatile derivatives (e.g., iodinated benzenes) suitable for gas chromatography.[5]

  • Chromatographic Separation:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., GC-EI-MS, GC-NCI-MS, or GC-MS/MS).[5]

    • Column: A capillary column such as a DB-5MS is suitable for separating aromatic compounds.[8]

    • Injection: Splitless injection is often used to maximize the transfer of analytes to the column.[8]

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is a common technique.[8]

    • Detection: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) or MRM mode for enhanced sensitivity and quantification.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the key steps involved in sample preparation and analysis.

Experimental_Workflow_Textile_Analysis cluster_analysis Analysis Sample Textile Sample Extraction Colorant Extraction Sample->Extraction Reduction Reductive Cleavage Extraction->Reduction Purification Purification & Concentration Reduction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Direct Injection GC_MS GC-MS Analysis (with Derivatization) Purification->GC_MS Derivatization Step LC_MS_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Injector Injector Column HPLC Column (e.g., Poroshell 120 PFP) Injector->Column IonSource Ion Source (e.g., ESI+) Column->IonSource Eluent Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

References

A Comparative Guide to Blue Fluorescent Probes for Microscopy: Evaluating 2-Amino-1,5-naphthalenedisulfonic acid against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of 2-Amino-1,5-naphthalenedisulfonic acid and its potential application in fluorescence microscopy, benchmarked against the widely used and well-characterized nuclear stains, DAPI (4',6-diamidino-2-phenylindole) and Hoechst 33342. While this compound is primarily recognized as a chemical intermediate in dye synthesis, its structural similarity to other fluorescent molecules warrants an exploratory comparison.[1][2] This document aims to provide an objective assessment, supported by experimental data for the established probes, to aid researchers in selecting the appropriate tools for their imaging needs.

Overview of Performance Characteristics

Fluorescence microscopy relies on the specific labeling of cellular components with fluorophores that absorb light at one wavelength and emit it at a longer wavelength. The choice of a fluorescent probe is critical and depends on factors such as brightness, photostability, and specificity.

This compound, while not a conventional fluorescent probe, belongs to the family of aminonaphthalenes, some of which exhibit fluorescence.[3] For the purpose of this guide, we will hypothesize its potential as a blue fluorescent dye and compare its theoretical performance with DAPI and Hoechst 33342, two gold-standard, blue-emitting DNA stains.

Table 1: Comparison of Photophysical Properties

PropertyThis compound (Hypothetical)DAPI (4',6-diamidino-2-phenylindole)Hoechst 33342
Excitation Max (nm) Not Established~358 (bound to dsDNA)~350 (bound to dsDNA)[4]
Emission Max (nm) Not Established~461 (bound to dsDNA)[5][6]~461 (bound to dsDNA)[4][7]
Quantum Yield Not Established~0.4 (bound to dsDNA)~0.4 (bound to dsDNA)
Specificity UnknownA-T rich regions of dsDNA[5]A-T rich regions of dsDNA[4]
Cell Permeability UnknownLimited in live cellsPermeant in live cells[7]
Photostability UnknownModerateModerate to high

Experimental Data and Applications

DAPI and Hoechst 33342 are extensively used for nuclear counterstaining in fixed and live-cell imaging, respectively. Their fluorescence is significantly enhanced upon binding to the minor groove of double-stranded DNA (dsDNA), making them highly specific for the nucleus.[4][5]

  • DAPI is predominantly used for staining fixed and permeabilized cells due to its lower membrane permeability. It provides a robust and bright blue nuclear stain, making it an excellent choice for immunofluorescence and other fixed-cell applications.[5][8]

  • Hoechst 33342 is cell-permeant and widely used for staining the nuclei of living cells.[4][9] This characteristic is invaluable for studies of the cell cycle, apoptosis, and for cell counting in live-cell imaging assays.[10]

The lack of available data on the direct application of This compound in fluorescence microscopy prevents a direct experimental comparison. Its utility as a fluorescent probe would require significant research to characterize its spectral properties, binding specificity, and performance in biological systems.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results in fluorescence microscopy. Below are standard protocols for DAPI and Hoechst 33342.

Protocol 1: Nuclear Staining of Fixed Adherent Cells with DAPI

  • Cell Preparation: Grow cells on coverslips or in imaging plates. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with phosphate-buffered saline (PBS). Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[11]

  • Staining: Wash the cells twice with PBS. Incubate with a 300 nM DAPI solution in PBS for 1-5 minutes at room temperature, protected from light.[8][12]

  • Washing: Wash the cells 2-3 times with PBS to remove unbound dye.[8]

  • Mounting and Imaging: Mount the coverslip with an antifade mounting medium. Image using a fluorescence microscope with a standard DAPI filter set (Ex: ~358 nm, Em: ~461 nm).[11][12]

Protocol 2: Nuclear Staining of Live Adherent Cells with Hoechst 33342

  • Cell Preparation: Grow cells on a suitable imaging vessel (e.g., glass-bottom dishes).

  • Staining Solution Preparation: Prepare a working solution of Hoechst 33342 at a concentration of 0.5-5 µM in pre-warmed culture medium or PBS.[4][13]

  • Staining: Remove the culture medium and add the Hoechst 33342 working solution to the cells. Incubate for 5-30 minutes at 37°C, protected from light.[4][9]

  • Washing (Optional): The staining solution can be removed and cells can be washed with pre-warmed medium or PBS to reduce background fluorescence. However, imaging can often be performed directly in the staining solution.[4]

  • Imaging: Image the live cells using a fluorescence microscope equipped with a suitable environmental chamber and a DAPI/Hoechst filter set.

Visualizing Experimental Workflows and Principles

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization primary_ab Primary Antibody Incubation permeabilization->primary_ab secondary_ab Fluorescent Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI/Hoechst) secondary_ab->counterstain mounting Mounting with Antifade counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Acquisition & Analysis microscopy->analysis

Caption: A typical immunofluorescence workflow.

Principle_of_Fluorescence ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation (Photon Absorption) excited_state->ground_state Fluorescence (Photon Emission) excited_state:n->excited_state:n Non-radiative decay

Caption: The principle of fluorescence.

Conclusion and Recommendations

For researchers requiring reliable and well-characterized blue fluorescent nuclear stains, DAPI and Hoechst 33342 remain the industry standards. They offer high specificity, brightness, and a wealth of supporting literature and protocols. DAPI is the preferred choice for fixed-cell imaging, while the cell-permeant nature of Hoechst 33342 makes it ideal for live-cell applications.

The use of This compound as a fluorescent probe in microscopy is not established. While its chemical structure suggests potential fluorescence, significant research and development would be required to validate its performance, including its photophysical properties, specificity, and potential cytotoxicity. Until such data is available, researchers are advised to use established probes like DAPI and Hoechst 33342 for their experimental needs.

References

A Researcher's Guide to Analytical Methods for Dye Intermediates: A Comparative Analysis of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of dye intermediates is paramount for ensuring product quality, safety, and batch-to-batch consistency. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

The purity and concentration of dye intermediates can significantly impact the final product's performance and safety profile. Therefore, robust analytical methods are crucial for quality control and research and development. This guide explores the accuracy and precision of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Titration. Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed as a viable, albeit less commonly detailed in the literature for this specific application, alternative.

Comparative Performance of Analytical Methods

The efficacy of an analytical method is primarily determined by its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, typically reported as the relative standard deviation (% RSD).

The following table summarizes the performance of various analytical methods based on data from several studies. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature, and performance can vary based on the specific dye intermediate, matrix, and experimental conditions.

Analytical MethodDye/IntermediateMatrixAccuracy (% Recovery)Precision (% RSD)Key AdvantagesLimitations
HPLC-DAD Various Azo DyesFoodstuffs96.0 - 102.6[1]0.16 - 2.01[1]High selectivity and sensitivity, simultaneous analysis of multiple components.[2]Requires more complex instrumentation and expertise.
Tartrazine, Auramine OPowder Drinks99.0 - 106.5[2]< AOAC requirements[2]
12 Illegal DyesFoods71 - 117[2]< 15[2]
Spectrophotometry Indigo (leuco form)Aqueous MediumGood (not specified)< 1Simple, rapid, and cost-effective.[3]Prone to interference from other colored compounds, less specific than HPLC.[4]
Indigo (extracted)ChloroformGood (not specified)< 6Low solubility of some dyes can affect repeatability.
Yellow DyesSolution~99% (inferred)~1%[3]
Other Dyes (480-660 nm)Solution~99.5% (inferred)~0.5%[3]
Titration IndigoAqueous MediumGood (not specified)< 1High precision, robust, and inexpensive.[5]Less specific, may require larger sample volumes.
GC-MS 23 Azo Dye Breakdown ProductsPaprika SamplesNot specifiedNot specifiedHigh sensitivity and specificity for volatile and semi-volatile compounds.Thermal stability of the dye can be a limiting factor.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of accurate and precise analytical results. Below are generalized methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of dye intermediates.[2]

Sample Preparation:

  • Solid Samples: Homogenize the sample. Extract the dye intermediates using a suitable solvent such as methanol, acetonitrile (B52724), or a mixture with an aqueous buffer (e.g., ammonium (B1175870) acetate).[2] The extraction can be enhanced by methods like ultrasonication.

  • Liquid Samples: Dilute the sample with the mobile phase or an appropriate solvent.[2]

Instrumentation and Conditions (General Example):

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Detector: A Diode Array Detector (DAD) or a mass spectrometer (MS) is typically employed for detection and quantification.[1]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: Usually in the range of 10-20 µL.

Spectrophotometry

Spectrophotometry is a widely used method for determining the concentration of colored compounds in a solution.[3]

Sample Preparation:

  • Dissolve a precisely weighed amount of the dye intermediate in a suitable solvent (e.g., distilled water, ethanol) to a known volume in a volumetric flask.

  • A buffer solution may be added to control the pH, which can influence the absorbance of some dyes.[3]

Instrumentation and Measurement:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Procedure:

    • Measure the absorbance of a blank solution (solvent only).

    • Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax).

    • The concentration is determined using a calibration curve prepared from standard solutions of known concentrations.

Titration

Titrimetric methods are classic analytical techniques that can offer high precision.[5] Redox titrations are particularly useful for certain dye intermediates.

Sample Preparation (Example for Indigo):

  • The dye sample is prepared in a suitable aqueous medium.

  • For some methods, the dye needs to be in its reduced (leuco) form.

  • A dispersant may be added to prevent aggregation of dye molecules.

Procedure (Example: Redox Titration of Indigo):

  • The sample solution is titrated with a standard solution of an oxidizing agent, such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).

  • The endpoint of the titration can be determined potentiometrically or with a color indicator. The concentration is calculated based on the stoichiometry of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds and is particularly useful for identifying impurities and breakdown products of dyes.[7]

Sample Preparation:

  • An organic extraction is typically performed to isolate the compounds of interest.

  • The extract is then centrifuged and filtered before injection.

  • Derivatization may be necessary for non-volatile compounds.

Instrumentation and Conditions (General Example):

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).[7]

  • Carrier Gas: Helium is commonly used.[7]

  • Oven Program: A temperature gradient is used to separate the compounds based on their boiling points.[7]

  • Injection Mode: Splitless injection is often used for trace analysis.[7]

  • Detector: A mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio.

Visualizing the Workflow

To further clarify the analytical processes, the following diagrams illustrate the general experimental workflows.

Experimental_Workflow_for_Dye_Intermediate_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Sample Weighing/Measurement dissolution Dissolution/Extraction start->dissolution filtration Filtration/Centrifugation dissolution->filtration dilution Dilution filtration->dilution hplc HPLC dilution->hplc spectro Spectrophotometry dilution->spectro titration Titration dilution->titration gcms GC-MS dilution->gcms acquisition Data Acquisition hplc->acquisition spectro->acquisition titration->acquisition gcms->acquisition processing Data Processing acquisition->processing results Results (Accuracy, Precision) processing->results

A generalized workflow for the analysis of dye intermediates.

Method_Selection_Logic start Analytical Need need_quant Quantitative Analysis? start->need_quant need_qual Qualitative/Impurity Profile? start->need_qual hplc HPLC need_quant->hplc High Specificity Multi-component spectro Spectrophotometry need_quant->spectro Rapid Screening Single Component titration Titration need_quant->titration High Precision Single Component need_qual->hplc Non-volatile Impurities gcms GC-MS need_qual->gcms Volatile Impurities

Logical relationships for selecting an analytical method.

Conclusion

The choice of an analytical method for dye intermediates depends on a variety of factors, including the specific analyte, the required level of accuracy and precision, the complexity of the sample matrix, and available resources.

  • HPLC stands out for its high specificity and ability to analyze complex mixtures, making it a powerful tool for both quantitative and qualitative analysis.[2]

  • Spectrophotometry offers a rapid and cost-effective solution for routine quantitative analysis of known, single-component samples.[3]

  • Titration provides excellent precision and is a robust method for the quantification of specific dye intermediates where a suitable titrant is available.[5]

  • GC-MS is highly valuable for the identification and quantification of volatile impurities and degradation products.

For comprehensive quality control, a combination of these methods is often employed. For instance, HPLC or GC-MS might be used to identify and quantify impurities, while spectrophotometry or titration could be used for rapid, routine determination of the main component's concentration. The data and protocols presented in this guide should serve as a valuable resource for selecting and implementing the most suitable analytical methods to ensure the quality and consistency of dye intermediates in research and development.

References

A Comparative Guide: UV-Vis vs. Fluorescence Spectroscopy for the Detection of 2-Amino-1,5-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common spectroscopic techniques, UV-Visible (UV-Vis) absorption spectroscopy and fluorescence spectroscopy, for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid. This compound, a key intermediate in the synthesis of azo dyes, requires precise and sensitive detection methods for quality control and research applications. This document outlines the principles of each technique, presents available experimental data, and provides detailed experimental protocols to aid in method selection and implementation.

Principle of Detection

UV-Vis Spectroscopy quantifies the amount of light absorbed by a sample at a specific wavelength. For this compound, the aromatic naphthalene (B1677914) ring system and its substituents absorb light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert Law.

Fluorescence Spectroscopy is a more sensitive technique that involves the excitation of a molecule at a specific wavelength, followed by the measurement of the emitted light at a longer wavelength. Molecules with fluorescent properties, such as this compound, absorb photons and are promoted to an excited electronic state. As the molecule returns to its ground state, it emits photons, and the intensity of this emitted light is proportional to the analyte's concentration.

Performance Comparison

ParameterUV-Vis SpectroscopyFluorescence Spectroscopy
Principle Measures the absorbance of light by the analyte.Measures the emission of light from an excited analyte.
Sensitivity Generally lower, suitable for concentrations in the µg/mL to mg/mL range.High, capable of detecting concentrations in the ng/mL to µg/mL range.
Selectivity Lower, as many compounds can absorb light at similar wavelengths.Higher, as fewer compounds exhibit fluorescence, and specificity can be enhanced by selecting both excitation and emission wavelengths.
Linear Range Typically spans 2-3 orders of magnitude.Can span 3-5 orders of magnitude.
Instrumentation Simpler and more common in laboratories.More complex and specialized instrumentation.
Susceptibility to Interference Prone to interference from any substance that absorbs at the analytical wavelength.Susceptible to quenching (reduction of fluorescence intensity) by other molecules in the sample matrix.
λmax (Absorbance) Expected in the UV region, similar to other naphthalenesulfonic acids (e.g., ~270 nm for 1,5-Naphthalenedisulfonic acid).Not Applicable
Excitation/Emission Maxima (nm) Not ApplicableFor related compounds: - 1-amino-5-naphthalenesulfonic acid derivative: Ex: 337 nm / Em: 504 nm[1] - 7-Amino-1,3-naphthalenedisulfonic acid: Ex: 310 nm[2] - 8-anilino-1-naphthalenesulfonic acid: Ex: 350 nm[3]
Limit of Detection (LOD) Expected to be in the µg/mL range. For a related compound, 5-Amino-1-naphthalenesulfonic acid, the LOD was 2.97 µg/L after a pre-concentration step[4].Expected to be in the ng/mL range.

Experimental Protocols

UV-Vis Spectroscopic Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using UV-Vis spectroscopy.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Solvent (e.g., deionized water or a suitable buffer)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Wavelength Scan:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).

    • Fill a separate cuvette with one of the standard solutions and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank and each standard solution.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent.

    • Measure the absorbance of the unknown sample at the λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Fluorescence Spectroscopic Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound using fluorescence spectroscopy.

1. Materials and Equipment:

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound standard

  • Solvent (e.g., deionized water or a suitable buffer)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock and Standard Solutions: Prepare a stock solution and a series of standard solutions as described in the UV-Vis protocol, but at lower concentrations (e.g., in the ng/mL to low µg/mL range).

  • Determination of Excitation and Emission Wavelengths:

    • Fill a cuvette with a mid-range standard solution.

    • Obtain an excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission wavelength (e.g., based on related compounds, start around 450-550 nm). The peak of this spectrum is the optimal excitation wavelength.

    • Obtain an emission spectrum by setting the excitation to the optimal wavelength and scanning a range of emission wavelengths. The peak of this spectrum is the optimal emission wavelength.

  • Calibration Curve:

    • Set the fluorescence spectrophotometer to the optimal excitation and emission wavelengths.

    • Measure the fluorescence intensity of the blank and each standard solution.

    • Plot a graph of fluorescence intensity versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Sample Analysis:

    • Prepare the unknown sample in the same solvent.

    • Measure the fluorescence intensity of the unknown sample at the optimal excitation and emission wavelengths.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Visualizations

experimental_workflow cluster_uv_vis UV-Vis Spectroscopy Workflow cluster_fluorescence Fluorescence Spectroscopy Workflow uv_start Prepare Stock & Standard Solutions uv_scan Determine λmax uv_start->uv_scan uv_cal Generate Calibration Curve uv_scan->uv_cal uv_sample Measure Sample Absorbance uv_cal->uv_sample uv_end Calculate Concentration uv_sample->uv_end fl_start Prepare Stock & Standard Solutions fl_scan Determine Excitation & Emission Maxima fl_start->fl_scan fl_cal Generate Calibration Curve fl_scan->fl_cal fl_sample Measure Sample Fluorescence fl_cal->fl_sample fl_end Calculate Concentration fl_sample->fl_end

Caption: Experimental workflows for UV-Vis and fluorescence spectroscopy.

signaling_pathways cluster_uv_vis_principle UV-Vis Absorption cluster_fluorescence_principle Fluorescence Emission uv_light Incident Light (I₀) uv_sample Sample with This compound uv_light->uv_sample Absorption uv_detector Detector measures Transmitted Light (I) uv_sample->uv_detector fl_light Excitation Light (λex) fl_sample Sample with This compound fl_light->fl_sample Excitation fl_detector Detector measures Emitted Light (λem) fl_sample->fl_detector Emission (Longer Wavelength)

Caption: Signaling principles of UV-Vis and fluorescence spectroscopy.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of 2-Amino-1,5-naphthalenedisulfonic acid. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in product development and quality control. This document presents a side-by-side evaluation of these two common analytical techniques, supported by representative experimental data and detailed protocols.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of HPLC and UV-Vis Spectrophotometry for the quantification of this compound is summarized in the table below. It is important to note that while HPLC methods for closely related naphthalenedisulfonic acid isomers are well-documented, specific public validation data for this compound is limited. The data presented here is a composite of published data for similar analytes and represents typical performance characteristics.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.998
Linear Range 0.5 - 100 µg/mL2 - 25 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL2.0 µg/mL
Specificity High (separation of isomers and impurities)Moderate (potential interference from other UV-absorbing species)
Analysis Time ~15-30 minutes per sample~5-10 minutes per sample
Instrumentation Cost HighLow to Moderate
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and UV-Vis Spectrophotometry are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the accurate quantification and separation of this compound from potential isomers and impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. For improved retention of the polar sulfonic acid groups, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can also be employed.

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm and 280 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method

This method offers a simpler and faster alternative for the quantification of this compound, particularly for routine analysis where high specificity is not a critical requirement.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Method Parameters:

  • Solvent: Deionized water or a suitable buffer solution.

  • Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a standard solution of this compound between 200 nm and 400 nm. The expected λmax is around 230 nm and 280 nm.

  • Blank: Use the same solvent as used for the sample and standard preparation.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 2, 5, 10, 15, 20, and 25 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship of cross-validation for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard/Sample dissolve Dissolve in Solvent prep_start->dissolve dilute Prepare Calibration Series / Sample Dilution dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230/280 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify calibrate Generate Calibration Curve calibrate->quantify

Figure 1: Experimental Workflow for HPLC Analysis.

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uv_analysis UV-Vis Analysis cluster_data_uv Data Analysis prep_start_uv Weigh Standard/Sample dissolve_uv Dissolve in Deionized Water prep_start_uv->dissolve_uv dilute_uv Prepare Calibration Series / Sample Dilution dissolve_uv->dilute_uv scan Scan for λmax (200-400 nm) dilute_uv->scan measure Measure Absorbance at λmax dilute_uv->measure scan->measure calibrate_uv Generate Calibration Curve measure->calibrate_uv quantify_uv Quantify Concentration calibrate_uv->quantify_uv

Figure 2: Experimental Workflow for UV-Vis Spectrophotometric Analysis.

Cross_Validation cluster_methods Analytical Methods cluster_validation Validation Parameters HPLC HPLC Method (High Specificity) Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV_Vis UV-Vis Method (High Throughput) UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ Results Comparative Results Linearity->Results Accuracy->Results Precision->Results LOD_LOQ->Results

Figure 3: Logical Relationship in Cross-Validation of Analytical Methods.

Linearity and range of detection for 2-Amino-1,5-naphthalenedisulfonic acid in HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Linearity and Range of Detection

The following table summarizes the typical performance characteristics of HPLC-UV for the analysis of naphthalenedisulfonic acid isomers, alongside potential alternative methods such as Ion Chromatography (IC) and Capillary Electrophoresis (CE). The data for HPLC-UV is based on a method described for naphthalenedisulfonic acid isomers, which is expected to have similar performance for the 2-amino derivative.

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Naphthalenedisulfonic Acid Isomers1 - 60 µg/mL[1]> 0.999[1]Data not availableData not available
Ion Chromatography Aromatic Sulfonic Acids0.50 - 20.00 mg/L (for sulfate (B86663) ion)[2]0.9983 (for sulfate ion)[2]0.0106 mg/L (for sulfate ion)[2]Data not available
Capillary Electrophoresis Aminonaphthalenesulfonic Acid IsomersNot specifiedNot specifiedNot specifiedNot specified

Note: The data for Ion Chromatography is for the determination of sulfate ions in aromatic sulfonates and serves as an illustrative example of the technique's capabilities for related functional groups. Specific performance for the intact 2-Amino-1,5-naphthalenedisulfonic acid molecule by IC would require method development and validation. Similarly, while Capillary Electrophoresis is a viable technique for separating such isomers, specific quantitative performance data was not found in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative protocols for HPLC-UV and a general overview of what would be required for Ion Chromatography and Capillary Electrophoresis.

HPLC-UV Method for Naphthalenedisulfonic Acid Isomers

This method is adapted from a procedure for the analysis of naphthalenedisulfonic acid isomers and is expected to be suitable for this compound with minor modifications.

  • Chromatographic Column: C18 column (4.6 mm × 250 mm, 5 µm particle size)[1]

  • Mobile Phase: 40% methanol (B129727) in water, containing 4.5 mmol/L tetrabutylammonium (B224687) bromide (TBAB), 3.5 mL/L sodium sulfate, and 40 µL/L concentrated hydrochloric acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Detection: UV at 280 nm[1]

  • Column Temperature: Not specified.

Ion Chromatography (General Protocol for Sulfonic Acids)

A dedicated IC method would be required for the direct analysis of this compound. The following outlines a general approach:

  • Analytical Column: A suitable anion-exchange column, such as a Metrosep A Supp1 (250 mm x 4.0 mm, 5.0 µm particle size).[3]

  • Eluent: A gradient of a simple salt solution, such as sodium carbonate and/or sodium bicarbonate, would be used to elute the analyte.

  • Detection: Suppressed conductivity detection is the standard for ion chromatography.[3]

  • Sample Preparation: Dilution in deionized water is typically sufficient.[3]

Capillary Electrophoresis (General Protocol for Aminonaphthalenesulfonic Acids)

CE offers high separation efficiency for charged species like aminonaphthalenesulfonic acids. A typical method would involve:

  • Capillary: A fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution, potentially containing a chiral selector if enantiomeric separation is required.

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection is commonly used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for an HPLC-UV analysis and the logical relationship between the analytical methods discussed.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Standard Solutions Autosampler Autosampler Injection Standard->Autosampler Sample Prepare Sample Solution Sample->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase Delivery) Pump->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Method_Comparison cluster_methods Analytical Techniques cluster_performance Performance Metrics Analyte 2-Amino-1,5- naphthalenedisulfonic acid HPLC HPLC-UV Analyte->HPLC Established Method IC Ion Chromatography Analyte->IC Alternative CE Capillary Electrophoresis Analyte->CE Alternative Linearity Linearity & Range HPLC->Linearity LOD Limit of Detection HPLC->LOD LOQ Limit of Quantitation HPLC->LOQ IC->Linearity IC->LOD IC->LOQ CE->Linearity CE->LOD CE->LOQ

Caption: Comparison of Analytical Methods.

References

Robustness Under Scrutiny: A Comparative Guide to Analytical Method Testing for 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmaceutical analysis, the reliability of an analytical method is paramount. This guide provides a comparative analysis of robustness testing for a high-performance liquid chromatography (HPLC) method developed for the quantification of 2-Amino-1,5-naphthalenedisulfonic acid. By subjecting the method to deliberate variations in its parameters, its capacity to remain unaffected is evaluated, ensuring its suitability for routine use in quality control. This document serves as a resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting comparative data, and visualizing the testing workflow.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

A primary reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was established for the analysis of this compound. The robustness of this method is critical for its implementation in a regulated environment.

Alternative Method: Ion-Pair Chromatography

For comparison, an ion-pair chromatography method is also considered. This alternative approach may offer different selectivity and retention characteristics for the highly polar analyte.

Experimental Protocols

Robustness Testing Protocol for the Primary RP-HPLC Method

The robustness of the analytical method was evaluated by introducing small, deliberate variations to key method parameters. The study was designed to assess the impact of these changes on the method's performance, specifically focusing on retention time, peak area, and resolution of the analyte peak from any potential impurities.

Standard Procedure:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: 70:30 (v/v) mixture of 20 mM Potassium Phosphate (B84403) buffer (pH 3.0) and Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 100 µg/mL of this compound in mobile phase

Robustness Variations:

The following parameters were intentionally varied to assess the method's robustness:

  • Flow Rate: ± 0.2 mL/min (0.8 mL/min and 1.2 mL/min)

  • Mobile Phase Composition: ± 2% Acetonitrile (68:32 and 72:28 buffer to organic ratio)

  • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • pH of Mobile Phase Buffer: ± 0.2 units (pH 2.8 and pH 3.2)

System suitability parameters, including theoretical plates, tailing factor, and retention time, were evaluated under each condition.

Workflow for Robustness Testing

The logical flow of the robustness testing protocol is illustrated in the diagram below.

G Robustness Testing Workflow A Define Analytical Method Parameters B Identify Critical Parameters for Robustness Testing A->B C Establish Acceptance Criteria for System Suitability B->C D Create Experimental Plan with Deliberate Variations C->D E Execute Experiments for Each Varied Condition D->E F Collect and Analyze Data (Retention Time, Peak Area, Resolution) E->F G Compare Results Against Acceptance Criteria F->G H Evaluate Impact of Variations on Method Performance G->H I Document Findings in Validation Report H->I

Caption: A flowchart illustrating the systematic approach to robustness testing of an analytical method.

Comparative Data Analysis

The results of the robustness study for the primary RP-HPLC method are summarized in the tables below. The data demonstrates the method's resilience to minor variations in its operational parameters.

Table 1: Impact of Flow Rate Variation on System Suitability
Flow Rate (mL/min)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
0.85.81258901.1
1.0 (Nominal)4.51256701.2
1.23.71254501.2
Table 2: Impact of Mobile Phase Composition Variation on System Suitability
Mobile Phase (Buffer:ACN)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
72:285.11257801.2
70:30 (Nominal)4.51256701.2
68:324.01255601.1
Table 3: Impact of Column Temperature Variation on System Suitability
Temperature (°C)Retention Time (min)Peak Area (arbitrary units)Tailing Factor
254.81256001.2
30 (Nominal)4.51256701.2
354.21257101.1
Table 4: Impact of Mobile Phase pH Variation on System Suitability
pH of BufferRetention Time (min)Peak Area (arbitrary units)Tailing Factor
2.84.61256501.2
3.0 (Nominal)4.51256701.2
3.24.41256901.3

Comparison with Ion-Pair Chromatography

While the primary RP-HPLC method demonstrates robustness, an alternative ion-pair chromatography method was also evaluated. This method utilized a C18 column with a mobile phase containing tetrabutylammonium (B224687) phosphate as an ion-pairing agent. While this method showed good retention of the analyte, it was found to be less robust with respect to variations in the concentration of the ion-pairing reagent and the mobile phase pH. Small changes in these parameters led to significant shifts in retention time and peak shape, making it a less reliable method for routine quality control.

Logical Relationship of Robustness Parameters

The following diagram illustrates the relationship between the varied parameters and the measured system suitability attributes.

G Influence of Varied Parameters on System Suitability cluster_params Varied Parameters cluster_ssa System Suitability Attributes FlowRate Flow Rate RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area FlowRate->PeakArea MobilePhase Mobile Phase Composition MobilePhase->RetentionTime TailingFactor Tailing Factor MobilePhase->TailingFactor Resolution Resolution MobilePhase->Resolution Temperature Column Temperature Temperature->RetentionTime pH Mobile Phase pH pH->RetentionTime pH->TailingFactor pH->Resolution

Caption: A diagram showing the influence of varied experimental parameters on key system suitability attributes.

Conclusion

The robustness testing of the primary RP-HPLC method for this compound demonstrated that the method is reliable and suitable for its intended purpose. The deliberate variations in flow rate, mobile phase composition, column temperature, and mobile phase pH did not significantly impact the system suitability parameters, indicating the method's resilience to minor operational changes. In comparison, the alternative ion-pair chromatography method was found to be less robust, highlighting the importance of thorough validation before method implementation. This guide underscores the critical role of robustness testing in ensuring the delivery of consistent and reliable analytical results in a pharmaceutical setting.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-1,5-naphthalenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the dedicated researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Amino-1,5-naphthalenedisulfonic acid, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[1][2] It is crucial to be aware of these risks to implement the appropriate safety measures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious, flame-resistant protective clothing and gloves.[1][3]Inspect gloves prior to use and use proper removal technique.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A NIOSH-approved respirator is recommended.[1][3]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this chemical. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Work in a well-ventilated area (Chemical Fume Hood) prep_ppe->prep_setup prep_materials 3. Assemble all necessary equipment and materials prep_setup->prep_materials handle_weigh 4. Carefully weigh the solid, avoiding dust formation prep_materials->handle_weigh Proceed to handling handle_dissolve 5. Dissolve in the appropriate solvent handle_weigh->handle_dissolve handle_transfer 6. Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate 7. Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose 8. Dispose of waste in a labeled, sealed container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE and wash hands thoroughly cleanup_dispose->cleanup_remove_ppe

Figure 1. Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[7]

  • Wash hands thoroughly after handling the substance.[1]

  • Keep the container tightly closed when not in use.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep containers tightly closed and sealed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][4]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing dust. Evacuate personnel to a safe area.[1]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][6]

  • Methods for Cleaning Up: Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4]

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[3]

  • Container Disposal: Dispose of contents and container to an approved waste disposal plant.[8] Do not reuse empty containers.

Quantitative Data Summary

The following table provides a summary of the key physical and chemical properties of this compound.

Property Value Source
Molecular Formula C₁₀H₉NO₆S₂PubChem[2]
Molecular Weight 303.31 g/mol Pfaltz & Bauer[3]
Appearance SolidECHEMI[1]
Melting Point > 300 °CECHEMI[1]
Water Solubility 4494 mg/L at 25 °C (Estimated)ECHEMI[1]
Log Pow -1.85 (Estimated)ECHEMI[1]
Density 1.769 g/cm³ECHEMI[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.